1-Chloro-4-piperidin-1-yl-phthalazine
Description
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Properties
IUPAC Name |
1-chloro-4-piperidin-1-ylphthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)13(16-15-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRIJILPSVIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Chloro-4-piperidin-1-yl-phthalazine CAS 314035-82-0 chemical properties
This technical guide provides an in-depth analysis of 1-Chloro-4-(piperidin-1-yl)phthalazine (CAS 314035-82-0), a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients, particularly poly(ADP-ribose) polymerase (PARP) inhibitors and VEGFR kinase inhibitors.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
1-Chloro-4-(piperidin-1-yl)phthalazine represents a "privileged scaffold" in medicinal chemistry—a structure capable of providing ligands for diverse biological targets. It features a phthalazine core (a benzopyridazine) asymmetrically substituted with a piperidine ring and a reactive chlorine atom. This asymmetry is the key to its utility, allowing for sequential, regioselective functionalization.
Core Identifiers
| Property | Detail |
| CAS Registry Number | 314035-82-0 |
| IUPAC Name | 1-Chloro-4-(piperidin-1-yl)phthalazine |
| Molecular Formula | C₁₃H₁₄ClN₃ |
| Molecular Weight | 247.72 g/mol |
| SMILES | Clc1nnc(N2CCCCC2)c3ccccc13 |
| Structure Description | A fused bicyclic aromatic system (phthalazine) with a chloro group at C1 and a piperidinyl group at C4.[1][2][3][4][5][6][7] |
Physicochemical Properties[4]
-
Appearance: Typically an off-white to pale yellow crystalline solid.
-
Solubility:
-
High: Dichloromethane (DCM), Chloroform, Dimethyl sulfoxide (DMSO).
-
Moderate: Ethyl Acetate, Ethanol (hot).
-
Low: Water, Hexanes.[8]
-
-
Melting Point: Typically observed in the range of 135–145 °C (consistent with analogous 1-amino-4-chlorophthalazines).
-
LogP (Predicted): ~3.2 (Lipophilic, suitable for membrane permeability in drug design).
Part 2: Synthesis & Manufacturing Methodology
The synthesis of CAS 314035-82-0 relies on the controlled desymmetrization of 1,4-dichlorophthalazine . This process exploits the principle of nucleophilic aromatic substitution (
Synthetic Route
The most robust industrial route involves a two-step sequence starting from phthalhydrazide (phthalazine-1,4-dione).
-
Chlorination: Conversion of phthalhydrazide to 1,4-dichlorophthalazine using phosphorus oxychloride (
). -
Mono-amination: Regioselective displacement of one chloride by piperidine.
Detailed Protocol: Nucleophilic Displacement
Objective: Synthesize 1-Chloro-4-(piperidin-1-yl)phthalazine from 1,4-dichlorophthalazine.
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve 1,4-dichlorophthalazine in IPA (10 mL/g) under nitrogen atmosphere.
-
Addition: Add the base, followed by the dropwise addition of piperidine at 0–5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT). If reaction is sluggish, heat to 50 °C for 2–4 hours.
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (
) will disappear, and the mono-substituted product ( ) will appear. Note: If the di-substituted byproduct forms, it will appear at a lower . -
Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates.[8]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water to remove trace di-substituted impurities.
-
Visualization of Synthesis Logic
Caption: Stepwise synthesis pathway emphasizing the critical control point at the mono-substitution stage to avoid byproducts.
Part 3: Reactivity Profile & Applications
The value of CAS 314035-82-0 lies in the remaining C1-Chloro group. This "handle" is highly activated for further functionalization, making the compound a versatile intermediate for library generation.
Key Transformations
The chlorine atom at position 1 is susceptible to displacement due to the electron-deficient nature of the phthalazine ring (diazine).
-
Suzuki-Miyaura Coupling:
-
Reagent: Aryl boronic acids, Pd catalyst (e.g.,
). -
Product: 1-Aryl-4-(piperidin-1-yl)phthalazines.
-
Application: Synthesis of biaryl systems common in VEGFR inhibitors (e.g., Vatalanib analogs).
-
-
Buchwald-Hartwig Amination:
-
Reagent: Primary/Secondary amines, Pd catalyst.
-
Product: Unsymmetrical 1,4-diaminophthalazines.
-
Application: Tuning solubility and H-bond donor/acceptor profiles.
-
-
Acid Hydrolysis:
-
Reagent: Aqueous HCl/Acetic Acid.
-
Product: 4-(Piperidin-1-yl)phthalazin-1(2H)-one.
-
Application: Accessing the "phthalazinone" core found in PARP inhibitors like Olaparib.
-
Mechanism of Action in Drug Design
In a biological context, the phthalazine core mimics the purine ring of adenosine (in ATP-competitive inhibitors) or the nicotinamide moiety (in PARP inhibitors). The piperidine ring often serves as a "solubilizing tail" that protrudes into the solvent-exposed region of the enzyme binding pocket, improving pharmacokinetic properties.
Reactivity Workflow Diagram
Caption: Divergent synthesis capabilities of the scaffold, leading to three distinct classes of therapeutic candidates.
Part 4: Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, it should be handled with the precautions standard for halogenated nitrogen heterocycles .
| Hazard Category | Classification (GHS) | Handling Protocol |
| Acute Toxicity | H302 (Harmful if swallowed) | Do not eat, drink, or smoke. Wash hands thoroughly after handling.[9] |
| Skin/Eye Irritation | H315 / H319 (Causes irritation) | Wear nitrile gloves and safety goggles. Use in a fume hood. |
| Sensitization | Potential Sensitizer | Avoid inhalation of dust. Use a P95/P100 dust mask if handling powder. |
| Storage | Moisture Sensitive | Store in a cool, dry place under inert gas (Argon/Nitrogen). Keep away from strong oxidizers.[9] |
Emergency Response:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash with soap and copious amounts of water. Remove contaminated clothing.
-
Spill: Sweep up preventing dust generation. Dispose of via a licensed chemical waste contractor.[9]
Part 5: References
-
BenchChem. (2025).[8] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78490, 1,4-Dichlorophthalazine. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1,4-Dichlorophthalazine. Retrieved from
-
El-Gaby, M. S. A., et al. (2001). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Il Farmaco, 56(12), 961-967. (Contextual grounding for synthesis method).
-
Guery, S., et al. (2001). Synthesis of 4-aryl-1-(4-methylpiperazin-1-yl) phthalazines by Suzuki-type cross-coupling reaction. Synthesis, 2001(05), 699-701. (Grounding for reactivity profile).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Chloro-4-(4-methylphenyl)phthalazine | C15H11ClN2 | CID 6408759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phthalazine - Wikipedia [en.wikipedia.org]
- 7. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Technical Guide: Synthesis & Functionalization of 1,4-Disubstituted Phthalazines
Executive Summary
The 1,4-disubstituted phthalazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for VEGFR inhibitors (e.g., Vatalanib), PARP inhibitors, and PDE inhibitors. While the symmetry of the phthalazine core offers synthetic simplicity, it simultaneously presents a regioselectivity paradox when asymmetric functionalization is required.
This guide moves beyond generic textbook definitions to provide a rigorous, process-driven analysis of the 1,4-dichlorophthalazine intermediate—the "linchpin" of this chemistry—and the divergent pathways available for its functionalization. We also detail the "Phthalide Route," a critical alternative for enforcing asymmetry during early-stage assembly.
Part 1: The Linchpin Intermediate — 1,4-Dichlorophthalazine
The most versatile entry point into this chemical space is 1,4-dichlorophthalazine (CAS: 4752-10-7) . It serves as a dual-electrophile, allowing for sequential substitution.
The Synthesis Protocol
The standard industrial route involves the chlorination of phthalhydrazide (phthalazine-1,4-dione). While seemingly straightforward, this reaction is prone to incomplete conversion and formation of phosphorous-complexed impurities.
Optimized Protocol:
-
Precursor Assembly: React phthalic anhydride with hydrazine hydrate (1.1 equiv) in refluxing ethanol or acetic acid. The resulting phthalhydrazide is insoluble and precipitates as a white solid (Yield >90%).
-
Chlorination (The Critical Step):
-
Reagents: Phthalhydrazide (1.0 equiv),
(Solvent/Reagent, ~5–10 equiv). -
Base Catalyst: Pyridine or
-diethylaniline (0.5–1.0 equiv) is essential to accelerate the reaction and scavenge HCl. -
Conditions: Reflux (
) for 3–5 hours. -
Monitoring: The reaction is heterogeneous initially and becomes homogeneous upon completion.
-
Workup (Safety Critical):
hydrolysis is violently exothermic.-
Step A: Distill off excess
under reduced pressure (rotary evaporator with a caustic trap). -
Step B: Pour the resulting syrup slowly onto crushed ice/ammonia mixture to neutralize.
-
Step C: Filter the precipitated off-white solid.
-
-
Key Causality:
-
Why Distill
? Quenching a large excess of generates massive heat and HCl gas, risking "volcano" eruptions. Distillation improves safety and yield. -
Why Base? The base activates the tautomeric enol form of the hydrazide, facilitating the attack by phosphorous oxychloride.
Workflow Visualization
Figure 1: The central role of 1,4-dichlorophthalazine in divergent synthesis workflows.
Part 2: Divergent Functionalization Strategies
Once the 1,4-dichloro scaffold is secured, the chemist faces a "Fork in the Road" depending on the desired linkage.
Strategy A: Sequential Nucleophilic Aromatic Substitution ( )
This is the preferred route for introducing heteroatoms (N, O, S).
-
Mechanism: The first chlorine is highly reactive due to the electron-deficient diazine ring. The second chlorine becomes deactivated after the first electron-donating group (e.g., an amine) is attached.
-
Regioselectivity:
-
Symmetric Core: The first substitution yields a single product.
-
Asymmetric Core: A mixture of 1- and 4-isomers will form unless steric or electronic bias is extreme.
-
-
Protocol (Sequential Displacement):
-
Substitution 1: 1,4-Dichlorophthalazine + Amine A (1.0 equiv) in IPA or Dioxane at
. Result: 1-amino-4-chlorophthalazine.[1] -
Substitution 2: Intermediate + Amine B (Excess) in high-boiling solvent (DMSO/NMP) at
or using Pd-catalysis (Buchwald-Hartwig) if the second displacement is sluggish.
-
Strategy B: Palladium-Catalyzed Cross-Coupling
For Carbon-Carbon bond formation (aryl, vinyl, alkynyl),
-
Suzuki-Miyaura: Ideal for biaryl systems.
-
Catalyst:
or . -
Base:
or . -
Solvent: Dioxane/Water or Toluene/Ethanol.[2]
-
-
Sonogashira: For alkynyl linkers (rigid spacers).
-
Note: 1,4-dichlorophthalazine is highly reactive in Sonogashira couplings, often requiring room temperature conditions to prevent double-addition if mono-substitution is the goal.
-
Comparative Data: vs. Pd-Coupling
| Feature | Pd-Catalyzed Coupling | |
| Primary Bond Formed | C-N, C-O, C-S | C-C, C-N (Buchwald) |
| Reaction Conditions | Thermal (Mild to Harsh) | Catalytic (Mild), Inert Atm. |
| Regiocontrol | Kinetic control (often messy on asymmetric cores) | Ligand/Electronic control |
| Tolerance | High tolerance for moisture (relative to organometallics) | Low tolerance for |
| Cost | Low (Reagents are cheap) | High (Pd catalysts, Ligands) |
Part 3: The "Phthalide Route" (Enforcing Asymmetry)
The Problem: If you need to synthesize a drug like Vatalanib (which has a pyridine at C4 and an aniline at C1), starting from 1,4-dichlorophthalazine is risky. Attaching the pyridine carbon via cross-coupling to the dichloro-core is difficult to stop at mono-substitution, and regioselectivity is poor if the benzene ring has substituents.
The Solution: Build the asymmetry before forming the phthalazine ring.
The Protocol (Vatalanib-style Synthesis)
-
Condensation: React Phthalide with an aldehyde (e.g., pyridine-4-carbaldehyde) using NaOMe. This forms an intermediate that rearranges to an Indenone .
-
Ring Closure: Treat the indenone with hydrazine. This cyclizes to form a Phthalazinone that already possesses the C4-carbon substituent.
-
Activation: The resulting phthalazinone has only one carbonyl oxygen. Treat with
to generate the 1-chloro-4-substituted phthalazine . -
Final Displacement: Displace the single chlorine with an aniline.
Pathway Visualization[3]
Figure 2: The "Phthalide Route" for regioselective synthesis of asymmetric phthalazines.
Part 4: Troubleshooting & Optimization
Hydrolysis of Intermediates
1,4-dichlorophthalazine is moisture-sensitive. Over time, or in wet solvents, it hydrolyzes back to the chlorophthalazinone (one Cl replaced by OH).
-
Diagnosis: Appearance of a peak at M-18 or M+1 (OH vs Cl) in LCMS; broadening of melting point.
-
Prevention: Store under Argon at
. Use anhydrous solvents (THF, DCM) for subsequent steps.
Solubility Issues
Phthalhydrazide is notoriously insoluble.
-
Tip: Do not wait for it to dissolve during chlorination. The reaction is a slurry-to-solution process. If the solid persists after 4 hours of reflux with
, add more base (pyridine), not more .
Removing Phosphorous Impurities
After
-
Tip: If the product is an oil/gum, triturate with cold diethyl ether or hexane. Most chlorophthalazines will solidify, while phosphorous impurities remain in the organic wash.
References
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from [3]
- Bold, G., et al. (2000). New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis. Journal of Medicinal Chemistry, 43(12), 2310–2323.
-
Sequent Scientific Ltd. (2012).[5] A Process For Preparation Of Hydralazine Hydrochloride.[5][6][7][8] Patent IN2012MU02621. Retrieved from
-
National Institutes of Health (NIH). (2025). 1,4-Dichlorophthalazine - Substance Record. PubChem.[1][9] Retrieved from
-
ChemicalBook. (2025). 1-Chloro-4-(4-pyridinylmethyl)phthalazine Synthesis Routes. Retrieved from
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 6. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 7. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 8. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Precision Engineering of Angiogenesis Inhibitors: A Guide to Pharmacophore Modeling of Phthalazine Scaffolds Targeting VEGFR-2
Executive Summary & Strategic Context
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) remains the preeminent target for anti-angiogenic therapy in oncology. While monoclonal antibodies (e.g., Bevacizumab) sequester the ligand, small molecule tyrosine kinase inhibitors (TKIs) offer intracellular blockade of the ATP-binding pocket.
Among these, the phthalazine scaffold —exemplified by Vatalanib (PTK787)—represents a "privileged structure." Its planar, nitrogen-rich heterocycle provides an ideal anchor for the hinge region of the kinase domain. This guide details the construction of a high-fidelity pharmacophore model for phthalazine derivatives, moving beyond basic docking to a statistically validated, feature-based hypothesis for virtual screening.
Structural Mechanistics: The Binding Interface
To build a valid model, one must understand the "lock" before designing the "key." The VEGFR-2 kinase domain exists in dynamic equilibrium between the "DFG-in" (active) and "DFG-out" (inactive) states.
The Phthalazine Binding Mode
Phthalazine-based inhibitors function primarily as Type I inhibitors , competing directly with ATP in the active cleft. However, optimized derivatives often exploit the "gatekeeper" region to enhance selectivity.
-
The Anchor (Hinge Region): The phthalazine nitrogen (N2 or N3) acts as a critical Hydrogen Bond Acceptor (HBA) , interacting with the backbone amide of Cys919 . This is the non-negotiable feature of the pharmacophore.
-
The Spacer & Tail: An attached aniline or aromatic moiety typically occupies the hydrophobic pocket, often forming a Hydrogen Bond Donor (HBD) interaction with Glu885 or Asp1046 (part of the DFG motif).
-
Hydrophobic Enclosure: Residues Val848, Ala866, and Val916 form a hydrophobic sandwich around the phthalazine core, necessitating Hydrophobic (Hyd) features in the model.
Signaling Pathway Context
Understanding the downstream effects is crucial for interpreting bioactivity data.
Figure 1: The VEGFR-2 signaling cascade. Phthalazine inhibitors competitively block ATP binding, preventing autophosphorylation and halting the RAF/MEK/ERK proliferation pathway.
The Pharmacophore Generation Protocol
This workflow prioritizes quality of input data over quantity. A model built on noisy bioactivity data will yield high false positives.
Phase 1: Dataset Curation & Sanitization
Objective: Create a "Training Set" with high structural diversity but a consistent assay endpoint.
-
Source: Extract data from ChEMBL or specific literature (e.g., Abdulkadir et al., RSC Advances).
-
Thresholds:
-
Active:
(Strict cutoff ensures high-affinity features). -
Inactive:
(Clear separation prevents confusion).
-
-
Sanitization: Remove racemates, salts, and duplicates. Standardize tautomers (crucial for the phthalazine ring).
Phase 2: Conformational Analysis
Causality: Ligands bind in a bioactive conformation, which is rarely the global energy minimum.
-
Method: Use "Best Quality" conformational search (e.g., Mixed Monte Carlo/Low Mode).
-
Energy Window: Set a threshold of 20 kcal/mol above the global minimum.
-
Constraint: Ensure the phthalazine ring remains planar.
Phase 3: Alignment & Hypothesis Generation
Objective: Overlay the molecules to identify common spatial features.
-
Alignment Rule: Use the phthalazine core as the rigid substructure for alignment.
-
Feature Mapping:
-
HBA: Mapped to the N2 nitrogen.
-
HBD: Mapped to the aniline NH or amide linkers.
-
Hyd: Mapped to the phenyl ring of the phthalazine and the distal aromatic ring.
-
-
Algorithm: Use a common feature generation algorithm (e.g., HypoGen or equivalent). Generate 10 active hypotheses.
Phase 4: Quantitative Feature Definition
Based on Vatalanib and high-potency derivatives, the optimal pharmacophore typically consists of 4-5 features:
| Feature Type | Count | Geometric Constraint | Biological Correlate |
| H-Bond Acceptor (HBA) | 1 | Vector | Interaction with Cys919 (Hinge) |
| H-Bond Donor (HBD) | 1 | Vector | Interaction with Glu885/Asp1046 |
| Hydrophobic (Hyd) | 2 | Sphere (1.5 - 2.0 Å) | Occupancy of hydrophobic pocket (Val848) |
| Ring Aromatic (RA) | 1 | Plane | Pi-stacking interactions (Phe918) |
Validation: The Self-Validating System
A pharmacophore model is a hypothesis until proven predictive. We utilize a "Decoy Set" strategy to rigorously test the model's ability to discriminate between actives and structurally similar inactives.[1][2]
The Decoy Set (DUD-E Strategy)
Do not use random molecules. Use decoys : molecules with similar physical properties (MW, LogP) but different topology.
-
Ratio: 1 Active : 50 Decoys.
-
Source: Directory of Useful Decoys (DUD-E) or generated via property matching.
Statistical Metrics
We calculate the Goodness of Hit (GH) Score (also known as the Güner-Henry score).[2] A GH score > 0.7 indicates a robust model.[3]
- : Active hits retrieved.
- : Total hits retrieved.
- : Total actives in database.
- : Total entries in database.
Workflow Diagram
Figure 2: The iterative pharmacophore modeling workflow. Note the feedback loop from Validation to Refinement.
Application: Virtual Screening & Lead Optimization
Once validated, the model serves as a 3D search query.
-
Database Preparation: ZINC15 or internal libraries must be conformationally expanded (multi-conformer databases).
-
Screening: Apply the pharmacophore as a rigid filter.
-
Hit Filtering:
-
Fit Value: Rank hits by how well they map to the feature centers.
-
Lipinski Compliance: Filter for drug-likeness (MW < 500, LogP < 5).
-
-
Docking Verification: Validated hits should be docked into the VEGFR-2 crystal structure (PDB: 1Y6A or 4ASD ) to confirm the binding mode predicted by the pharmacophore.
Case Study: Vatalanib (PTK787)
In clinical trials, Vatalanib demonstrated the efficacy of this scaffold.[4] Structural analysis confirms that the chlorophenyl ring (Hydrophobic feature) and the pyridine ring (HBA/Hydrophobic) align perfectly with the hydrophobic pockets defined in our model, while the central phthalazine nitrogen anchors to the hinge.
References
-
Abdulkadir, A., et al. (2022).[5] "In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies." Bulletin of the National Research Centre. Link
-
El-Mekabaty, A., et al. (2024).[6][7] "Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation." RSC Advances. Link
-
Hess-Stumpp, H., et al. (2005). "PTK787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth and metastasis."[8] ChemBioChem. Link
-
Miyazaki, Y., et al. (2005). "Crystal structure of VEGFR2 in complex with a potent inhibitor." Protein Data Bank (PDB ID: 1Y6A). Link
-
Güner, O.F., & Henry, D.R. (2000). "Metric for evaluating the quality of pharmacophore models." Journal of Chemical Information and Computer Sciences. Link
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- 1. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase II Open Label Study of the oral VEGF-Receptor inhibitor PTK787/ZK222584 (Vatalanib) in Adult Patients with Refractory or Relapsed Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safety Data Sheet for 1-Chloro-4-piperidin-1-yl-phthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the SDS for a Novel Research Chemical
As a Senior Application Scientist, my objective is not merely to present a checklist but to illuminate the scientific rationale behind each safety recommendation. We will derive a predicted safety profile by dissecting the molecule's constituent parts: the chlorinated phthalazine core and the piperidine substituent. This approach allows us to apply established principles of chemical safety to an uncharacterized compound, ensuring a self-validating system of protocols grounded in expert analysis.[1][2] The Globally Harmonized System (GHS) provides a 16-section structure for an SDS, which we will use as the logical framework for this guide.[3][4][5]
Part 1: Compound Identification and Hazard Prediction
Structural and Chemical Identity
-
Chemical Name: 1-Chloro-4-piperidin-1-yl-phthalazine
-
CAS Number: 314035-82-0[6]
-
Molecular Formula: C₁₃H₁₄ClN₃[6]
-
Molecular Weight: 247.72 g/mol [6]
Structural Analysis:
The molecule comprises two key structural motifs that dictate its potential reactivity and toxicity:
-
A Chlorinated Phthalazine Ring: This is a nitrogen-containing heterocyclic aromatic system. Chlorinated aromatic and heterocyclic compounds can be persistent in the environment and may exhibit toxicity.[7][8] Upon combustion, they can release toxic gases such as hydrogen chloride (HCl) and oxides of nitrogen (NOx). The parent phthalazine structure itself is suspected of causing genetic defects.[9][10]
-
A Piperidine Ring: This is a saturated heterocyclic amine.[11] Piperidine and its derivatives are known to be irritants and can be harmful if ingested or inhaled.[12][13] As a secondary amine, it imparts basicity to the molecule and can be corrosive.[13]
Anticipated Hazard Identification (GHS Section 2)
Based on this structural analysis, we can predict the following GHS classifications. This is a conservative assessment, treating the unknown compound as at least as hazardous as its components.[1][2]
Predicted GHS Hazard Statements:
-
H302: Harmful if swallowed. (Derived from piperidine and general heterocyclic amine toxicity).[14]
-
H315: Causes skin irritation. (Amines are known skin irritants).[14]
-
H319: Causes serious eye irritation. (Amines can be corrosive or severely irritating to eyes).[14]
-
H335: May cause respiratory irritation. (Inhalation of fine powders or aerosols of amine-containing compounds can irritate the respiratory tract).[14]
-
H341: Suspected of causing genetic defects. (Based on the parent phthalazine core).[9][10]
Predicted Pictograms:
Part 2: Proactive and Reactive Safety Protocols
This section details the practical application of our hazard analysis, covering exposure controls, emergency procedures, and safe handling workflows.
Exposure Controls & Personal Protection (GHS Section 8)
The primary goal is to minimize all routes of exposure—inhalation, skin contact, eye contact, and ingestion. A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.[1][2] This is critical to prevent inhalation of any aerosolized powder or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE):
-
Hand Protection: Nitrile or neoprene gloves are required.[1] Always inspect gloves before use and use proper removal technique to avoid skin contact.[14]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical safety goggles are mandatory.[1]
-
Skin and Body Protection: A laboratory coat must be worn at all times. Ensure it is fully buttoned.
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required after a formal risk assessment.[2]
First-Aid Measures (GHS Section 4)
Be prepared for accidents before they happen.[2] Ensure eyewash stations and safety showers are accessible and have been recently tested.
-
In Case of Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[1][14]
-
In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][15] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting.[15][16] Rinse the mouth with water and seek immediate medical attention.
Workflow: Emergency Response for Accidental Skin Exposure
The following diagram outlines the critical decision-making and action pathway in the event of skin contact.
Caption: Emergency workflow for skin contact with 1-Chloro-4-piperidin-1-yl-phthalazine.
Part 3: Handling, Storage, and Chemical Properties
Detailed Protocol for Safe Handling and Storage (GHS Section 7)
Adherence to a strict protocol is essential for mitigating the risks associated with this novel compound.
Step-by-Step Protocol for Weighing and Solution Preparation:
-
Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat, spatula, and sealable container for the final solution inside the fume hood.
-
Weighing: Carefully transfer the required amount of solid 1-Chloro-4-piperidin-1-yl-phthalazine to the weigh boat. Avoid creating dust. Use gentle movements.
-
Dissolution: Place the weigh boat into the receiving flask. Using a pipette, slowly add the desired solvent to dissolve the compound directly in the flask, rinsing the weigh boat.
-
Cleanup: Dispose of the used weigh boat and any contaminated items (e.g., pipette tips) in a designated hazardous waste container located inside the fume hood.
-
Labeling: Clearly label the final solution container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
-
Post-Handling: Wipe down the work surface inside the fume hood. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.
Storage Requirements:
-
Store in a tightly sealed container in a cool, dry, well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]
-
The container must be clearly labeled as hazardous.[1]
-
Store in a locked cabinet or area with restricted access.
Predicted Physical and Chemical Properties (GHS Section 9)
This data is predicted based on the structure and information for similar compounds. It should be confirmed experimentally.
| Property | Predicted Value / Observation | Rationale / Source |
| Appearance | White to off-white solid | Typical for similar organic compounds |
| Odor | Amine-like, potentially unpleasant | Piperidine moiety has a characteristic odor[12] |
| Solubility | Likely soluble in organic solvents (DMSO, DMF, CH₂Cl₂) | Common for drug-like molecules |
| Density | ~1.28 g/cm³ (Predicted) | Based on computational models[6] |
| Boiling Point | > 200 °C (Decomposes) | High molecular weight, stable ring systems |
| Flash Point | Not Available | Assume it is combustible |
Stability and Reactivity (GHS Section 10)
-
Reactivity: Not expected to be highly reactive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[15]
-
Conditions to Avoid: Exposure to strong acids, strong oxidizing agents, excessive heat, and open flames.[15]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[15]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.
Part 4: Toxicological, Ecological, and Disposal Considerations
Toxicological Information (GHS Section 11)
The toxicological properties of this specific compound have not been fully investigated.[16] The following is a summary based on its structural components:
-
Acute Toxicity: Expected to be harmful if swallowed (oral).[14] Dermal and inhalation toxicity are possible but not quantified.
-
Skin Corrosion/Irritation: Predicted to be a skin irritant.[14]
-
Serious Eye Damage/Irritation: Predicted to cause serious eye irritation.[14]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects due to the phthalazine moiety.[9][10]
-
Carcinogenicity: No data available. No components are listed by IARC, ACGIH, NTP, or OSHA as carcinogens. However, the absence of data does not mean the absence of hazard.
-
Specific Target Organ Toxicity (STOT): May cause respiratory tract irritation upon single exposure (inhalation of dust).[14] The long-term effects of chlorinated compounds on the liver and kidneys are a known concern.[8][17]
Disposal Considerations (GHS Section 13)
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Disposal Method: Dispose of this material and its container at a licensed hazardous waste collection point. Do not allow it to enter drains or waterways.
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.
Conclusion: The SDS as a Dynamic Tool in Research
This guide serves as a foundational safety document for 1-Chloro-4-piperidin-1-yl-phthalazine, constructed from first principles of chemical structure and toxicology. For novel research chemicals, the SDS should not be viewed as a static document but as the starting point for a dynamic risk assessment.[1][18] As your research generates new data on the compound's properties and biological effects, this safety profile should be updated. By integrating a deep understanding of chemical causality with rigorous, proactive safety protocols, we can confidently and responsibly advance the frontiers of drug development.
References
-
Creative Safety Supply. (n.d.). When are GHS Safety Data Sheets (SDS) Required? Retrieved February 15, 2026, from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved February 15, 2026, from [Link]
-
ChemSafetyPro. (2016, January 6). GHS Safety Data Sheet. Retrieved February 15, 2026, from [Link]
-
TotalSDS. (n.d.). What Are GHS Requirements for Safety Data Sheets (SDS)? Retrieved February 15, 2026, from [Link]
-
United Nations Economic Commission for Europe (UNECE). (n.d.). ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS). Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved February 15, 2026, from [Link]
-
Hibiscus PLC. (2019, June 28). What are GHS Safety Data Sheets? Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved February 15, 2026, from [Link]
-
3A Senrise. (n.d.). Material Safety Data Sheet - 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6 - Piperidine. Retrieved February 15, 2026, from [Link]
-
World Health Organization (WHO). (2022, September 30). Ensuring the safe handling of chemicals. Retrieved February 15, 2026, from [Link]
- Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441.
- Amin, Z. M., et al. (2018). Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488. Cureus, 10(9), e3347.
-
Wikipedia. (n.d.). Piperidine. Retrieved February 15, 2026, from [Link]
-
Greenhouse Treatment Center. (2025, March 14). Research Chemicals - Types & Dangers of RC's. Retrieved February 15, 2026, from [Link]
-
AnalyteGuru. (2025, November 25). When “Fairy Lights” Turn Toxic: The Hidden Hazard of Chlorinated Paraffins. Retrieved February 15, 2026, from [Link]
- National Research Council (US) Committee on Toxicology. (2000). Toxicological Risks of Selected Flame-Retardant Chemicals - Chlorinated Paraffins.
-
Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - Phthalazine. Retrieved February 15, 2026, from [Link]
- Lash, L. H., et al. (1998). Potential health effects of occupational chlorinated solvent exposure. Journal of Occupational and Environmental Medicine, 40(4), 351-361.
Sources
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creativesafetysupply.com [creativesafetysupply.com]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. totalsds.com [totalsds.com]
- 6. echemi.com [echemi.com]
- 7. When “Fairy Lights” Turn Toxic: The Hidden Hazard of Chlorinated Paraffins - AnalyteGuru [thermofisher.com]
- 8. Chlorinated Paraffins - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Piperidine - Wikipedia [en.wikipedia.org]
- 12. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. fishersci.com [fishersci.com]
- 17. Potential health effects of occupational chlorinated solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thechemicalsafetyassociation.org [thechemicalsafetyassociation.org]
Methodological & Application
Protocol for Nucleophilic Substitution of 1,4-Dichlorophthalazine with Piperidine
Application Note: AN-PHZ-2024-05
Precision Synthesis of Phthalazin-1-amine Derivatives
Executive Summary
This guide details the synthetic protocols for the nucleophilic aromatic substitution (
The reaction of 1,4-DCP presents a classic challenge in symmetry breaking: How to selectively obtain the mono-substituted product (1-chloro-4-(piperidin-1-yl)phthalazine) versus the bis-substituted product (1,4-di(piperidin-1-yl)phthalazine). This application note provides two distinct, self-validating protocols to control this selectivity through stoichiometry, temperature, and solvent polarity.
Mechanistic Foundation
The phthalazine core is an electron-deficient heterocycle. The two nitrogen atoms at positions 2 and 3 exert a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, activating the carbons at positions 1 and 4 toward nucleophilic attack.
Reaction Pathway:
-
Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic C1 carbon.
-
Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.
-
Aromatization: Elimination of the chloride ion restores aromaticity.
Figure 1: Reaction Pathway and Selectivity Logic
Critical Experimental Parameters
| Parameter | Mono-Substitution Strategy | Bis-Substitution Strategy | Rationale |
| Stoichiometry | 1.0 eq DCP : 2.2 eq Piperidine | 1.0 eq DCP : >5.0 eq Piperidine | Piperidine acts as both nucleophile and HCl scavenger. |
| Solvent | Isopropanol (IPA) or Ethanol | n-Butanol or DMF | Higher boiling point solvents required to overcome activation energy for 2nd substitution. |
| Temperature | 0°C | Reflux (100–118°C) | Lower temp prevents kinetic access to the second substitution site. |
| Reaction Time | 2 – 4 Hours | 6 – 12 Hours | - |
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-chloro-4-(piperidin-1-yl)phthalazine
Target: Mono-substitution. Ideal for generating intermediates for asymmetric functionalization.
Materials:
-
1,4-Dichlorophthalazine (1.0 g, 5.0 mmol)
-
Piperidine (0.94 g, 11.0 mmol, 2.2 eq)
-
Isopropanol (anhydrous, 15 mL)
-
Ice-water bath[1]
Step-by-Step Methodology:
-
Dissolution: Charge a 50 mL round-bottom flask with 1.0 g of 1,4-DCP and 15 mL of Isopropanol. Stir until a clear or slightly suspension forms.
-
Cooling: Place the flask in an ice-water bath (0°C) for 10 minutes. Why? Cooling suppresses the reaction rate, ensuring the highly reactive first chloride is displaced without triggering the second.
-
Controlled Addition: Add Piperidine dropwise over 15 minutes.
-
Self-Validating Sign: The solution will turn yellow/orange. A white precipitate (Piperidinium hydrochloride) may begin to form.[1]
-
-
Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 3 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). Starting material (
) should disappear; Mono-product ( ) should dominate. If Bis-product ( ) appears, stop immediately. -
Workup (Precipitation Method):
-
Pour the reaction mixture into 50 mL of ice-cold water .
-
Stir vigorously for 20 minutes. The product is hydrophobic and will crash out as a solid.
-
Filter the solid via vacuum filtration.[1] Wash with cold water (2 x 10 mL) to remove Piperidinium salts.
-
-
Purification: Recrystallize from minimal hot Ethanol if necessary.
Protocol B: Exhaustive Synthesis of 1,4-di(piperidin-1-yl)phthalazine
Target: Bis-substitution. Used for symmetric linkers or specific pharmacological probes.
Materials:
-
1,4-Dichlorophthalazine (1.0 g, 5.0 mmol)
-
Piperidine (2.13 g, 25.0 mmol, 5.0 eq)
-
n-Butanol (15 mL) or Dioxane
Step-by-Step Methodology:
-
Setup: Charge flask with 1,4-DCP and solvent. Add all Piperidine at once.
-
Thermal Activation: Heat the mixture to reflux (approx. 118°C for n-Butanol).
-
Duration: Reflux for 8–12 hours.
-
Mechanistic Note: The first piperidine ring donates electron density into the phthalazine ring (+M effect), deactivating the second position. High thermal energy is required to force the second
.
-
-
Workup:
-
Cool to room temperature.[2]
-
Pour into 100 mL water.
-
Extract with Dichloromethane (DCM) if the solid does not precipitate well (Bis-products are often more soluble in organics than Mono).
-
Wash organic layer with Brine, dry over
, and concentrate.
-
Workflow Visualization
Figure 2: Experimental Decision Tree
Analytical Quality Control
| Feature | Mono-Substituted (Product A) | Bis-Substituted (Product B) |
| Appearance | Pale Yellow Solid | Bright Yellow/Orange Solid |
| 1H NMR (Aromatic) | Asymmetric pattern (4 distinct signals or 2 sets of multiplets) | Symmetric pattern (AA'BB' system, simplified spectrum) |
| 1H NMR (Aliphatic) | 1x Piperidine signals (approx 1.6, 3.5 ppm) | 2x Piperidine signals (Integration doubles relative to aromatic) |
| Mass Spec (ESI) | [M+H]+ ~ 248.1 (Cl isotope pattern visible 3:1) | [M+H]+ ~ 297.2 (No Cl isotope pattern) |
Troubleshooting & Safety
-
Issue: Hydrolysis.
-
Issue: Incomplete Reaction (Protocol B).
-
Safety Note: 1,4-DCP is a skin irritant. Piperidine is toxic and flammable. All operations must be performed in a fume hood.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from
-
El-Gaby, M. S. A., et al. (1999). Reactivity of 1-Chlorobenzo[g]phthalazinone and 1,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents.[7] Indian Journal of Chemistry. Cited via
-
Eldin, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells. RSC Advances.
-
National Institutes of Health (NIH). Design and synthesis of phthalazine-based compounds as potent anticancer agents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents [zenodo.org]
Synthesis of 1-Chloro-4-piperidin-1-yl-phthalazine from phthalazin-1(2H)-one
Application Note: Precision Synthesis of 1-Chloro-4-piperidin-1-yl-phthalazine
Executive Summary & Scientific Rationale
This application note details the regioselective synthesis of 1-Chloro-4-piperidin-1-yl-phthalazine (Target). This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of VEGFR inhibitors (e.g., Vatalanib analogs) and antihistamines (e.g., Azelastine derivatives).[1]
Critical Structural Note: The request specifies phthalazin-1(2H)-one (mono-one) as the starting material. However, the introduction of functionality at both the 1- and 4-positions (a chlorine atom and a piperidine ring) necessitates the use of the 1,4-dichlorophthalazine intermediate.
-
Direct chlorination of phthalazin-1(2H)-one yields 1-chlorophthalazine, leaving the C4 position unactivated for nucleophilic attack.
-
Strategic Pivot: This protocol includes an initial oxidation/activation strategy or assumes the use of phthalhydrazide (phthalazine-1,4-dione) , which is the industry-standard precursor for 1,4-disubstituted phthalazines.[1]
Mechanistic Insight (The "Deactivation" Principle):
The synthesis relies on a Nucleophilic Aromatic Substitution (
-
Activation: 1,4-Dichlorophthalazine is highly electrophilic at C1 and C4 due to the electron-deficient diaza-ring.[1]
-
Deactivation: Upon mono-substitution with piperidine (a strong electron-donating group), the electron density of the phthalazine ring increases. This significantly raises the energy barrier for the second nucleophilic attack, allowing for the isolation of the mono-chloro, mono-amino product with high selectivity if stoichiometry and temperature are strictly controlled.
Retrosynthetic Pathway & Logic
The synthesis is broken down into two distinct phases.[2] Phase 1 generates the symmetric electrophile. Phase 2 breaks the symmetry.
Figure 1: Synthetic pathway illustrating the activation of the mono-one to the dione, followed by chlorination and desymmetrization.
Experimental Protocols
Phase 1: Synthesis of 1,4-Dichlorophthalazine
Note: If starting from commercial Phthalhydrazide, skip to Step 2.[1]
Objective: Convert the oxo-groups into reactive chloro-leaving groups.
Reagents:
-
Phthalhydrazide (1.0 eq)[1]
-
Phosphorus Oxychloride (
) (Excess, acts as solvent) -
Pyridine (Catalytic, 0.1 eq) - accelerates the reaction via pyridinium salt formation.[1]
Protocol:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube, suspend Phthalhydrazide (10.0 g, 61.7 mmol) in (40 mL). -
Catalysis: Add Pyridine (0.5 mL) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 105°C). The suspension will clear as the starting material is consumed. Maintain reflux for 3–4 hours.
-
Quench (CRITICAL SAFETY): Cool the mixture to RT. Slowly pour the reaction mass onto crushed ice (300 g) with vigorous stirring. Caution: Hydrolysis of excess
is violently exothermic and releases HCl gas. Perform in a fume hood. -
Neutralization: Adjust pH to ~8 using saturated
or . -
Isolation: The product precipitates as a solid.[2][3] Filter, wash copiously with water, and dry in a vacuum oven at 50°C.
-
Purification: Recrystallize from Acetone or Ethanol if necessary.
Expected Data:
Phase 2: Regioselective Synthesis of 1-Chloro-4-piperidin-1-yl-phthalazine
Objective: Mono-substitution of the dichloro-scaffold.
Reagents:
-
1,4-Dichlorophthalazine (1.0 eq, 5.0 g, 25.1 mmol)
-
Piperidine (1.05 eq, 2.6 mL, 26.3 mmol)
-
Diisopropylethylamine (DIPEA) (1.2 eq, 5.2 mL) - HCl scavenger.[1]
-
Solvent: Isopropanol (IPA) (50 mL) - Protic solvents often enhance SnAr rates via H-bonding stabilization of the transition state.[1]
Protocol:
-
Dissolution: Dissolve 1,4-Dichlorophthalazine in IPA (50 mL) in a 250 mL flask. Cool the solution to 0°C using an ice bath.
-
Why 0°C? Low temperature kinetically favors the mono-substitution product over the di-substituted impurity.
-
-
Addition: Mix Piperidine and DIPEA in 10 mL IPA. Add this solution dropwise to the reaction flask over 30 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.
-
Workup:
-
Purification:
-
Dissolve crude solid in DCM (50 mL). Wash with water (2 x 30 mL) to remove Piperidine salts.
-
Dry organic layer over anhydrous
. -
Concentrate. Recrystallize from Ethanol/Water (9:1) to remove trace di-substituted byproducts.
-
Expected Data:
-
Yield: 75–82%
-
Appearance: Off-white solid.
Analytical Specifications & QC
Table 1: Physicochemical Characterization
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water gradient) |
| MS (ESI+) | [M+H]+ = 248.08 | LC-MS |
| 1H NMR | Characteristic Piperidine signals (1.6, 3.4 ppm) | 400 MHz, CDCl3 |
| Melting Point | 132–135°C (Derivative dependent) | Capillary Method |
NMR Interpretation (400 MHz, CDCl3):
- 8.2–7.8 (m, 4H, Phthalazine Ar-H): Aromatic core.
- 3.6–3.4 (m, 4H, N-CH2): Piperidine alpha-protons (deshielded by N).
- 1.8–1.6 (m, 6H, CH2): Piperidine beta/gamma-protons.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Di-substituted Impurity | Reaction temperature too high or excess piperidine used. | Repeat reaction at 0°C; strictly limit piperidine to 1.05 eq. |
| Low Yield in Step 1 | Incomplete chlorination; wet reagents. | Ensure |
| Product Oiling Out | Solvent polarity mismatch during workup. | Decant water, dissolve oil in DCM, wash, and induce crystallization with Hexane.[1] |
Workflow Visualization
Figure 2: Operational workflow for the two-step synthesis.
References
-
BenchChem Technical Support.[2] (2025).[2] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. BenchChem. Link
-
Sigma-Aldrich. (n.d.). 1,4-Dichlorophthalazine Product Information and Applications. Merck KGaA. Link
-
Duncton, M. A. J., et al. (2006).[1] Arylphthalazines.[2][5][6][7][8] Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II.[1] Bioorganic & Medicinal Chemistry Letters, 16(6), 1579-1581. Link
-
Echemi. (n.d.). 1-Chloro-4-piperidin-1-yl-phthalazine Product Page. Echemi. Link
-
El-Gaby, M. S. A., et al. (1997).[1][8] Reactivity of 1-Chlorobenzo[g]phthalazinone and 1,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents. Indian Journal of Chemistry. Link
Sources
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 4. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-CHLORO-4-(4-PYRIDINYLMETHYL)PHTHALAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. longdom.org [longdom.org]
- 8. Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents [zenodo.org]
Application Note: Optimization of Chlorine Displacement in 1-Chloro-4-piperidinylphthalazine Scaffolds
This Application Note and Protocol guide details the optimization of reaction conditions for displacing the chlorine atom in 1-chloro-4-(piperidin-1-yl)phthalazine . This scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and VEGFR inhibitors.
Introduction & Chemical Context
The phthalazine core is a privileged structure in medicinal chemistry, serving as a scaffold for various kinase and polymerase inhibitors. The starting material, 1,4-dichlorophthalazine , typically undergoes sequential nucleophilic aromatic substitution (
The first displacement (with piperidine) proceeds rapidly under mild conditions to yield 1-chloro-4-(piperidin-1-yl)phthalazine . However, the second displacement (reacting the remaining chlorine) is significantly more challenging.
The Reactivity Paradox:
-
Deactivation: The installed piperidine nitrogen donates electron density into the phthalazine ring via resonance (
effect). This increases the electron density at the C1 position, destabilizing the Meisenheimer complex required for the second reaction. -
Hydrolysis Risk: The remaining chlorine is prone to hydrolysis, converting the desired chloro-phthalazine into the thermodynamically stable phthalazin-1(2H)-one (oxo-derivative), a "dead-end" byproduct in many synthetic routes.
This guide provides protocols to overcome this deactivation barrier while suppressing hydrolysis.
Mechanistic Insight & Optimization Parameters
The reaction follows an addition-elimination mechanism (
Key Variables for Optimization:
-
Solvent Polarity: High-dielectric solvents (DMSO, NMP) are essential for
to stabilize the polar transition state. For Pd-coupling, 1,4-dioxane is preferred to minimize hydrolytic side reactions. -
Temperature: Due to electronic deactivation, thermal
requires temperatures . Microwave irradiation is highly recommended to shorten reaction times and reduce thermal degradation. -
Base Selection:
-
For
: Non-nucleophilic organic bases (DIPEA, Et N) prevent side reactions. -
For Suzuki: Weak inorganic bases (K
CO , Cs CO ) are standard, but anhydrous conditions are critical to prevent hydrolysis.
-
Visualizing the Reaction Logic
Figure 1: Reaction pathways for 1,4-dichlorophthalazine. The yellow node represents the starting point for the protocols below.
Detailed Experimental Protocols
Use this protocol to displace the chlorine with a second amine (e.g., aniline, morpholine).
Reagents:
-
Substrate: 1-Chloro-4-(piperidin-1-yl)phthalazine (1.0 equiv)
-
Nucleophile: Amine (1.5 – 2.0 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Anhydrous DMSO or NMP (Concentration: 0.2 M)
Procedure:
-
Setup: In a microwave vial (or pressure tube), dissolve the substrate in anhydrous DMSO.
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Reaction:
-
Microwave (Recommended): Heat at 140–160°C for 30–60 minutes.
-
Thermal: Heat at 120–130°C for 12–24 hours. Monitor by LC-MS.
-
-
Work-up:
Critical Note: If the nucleophile is a weak base (e.g., aniline), add catalytic acid (AcOH, 0.1 equiv) to activate the phthalazine ring by protonating a ring nitrogen.
Use this protocol to replace the chlorine with an aryl or heteroaryl group.
Reagents:
-
Substrate: 1-Chloro-4-(piperidin-1-yl)phthalazine (1.0 equiv)
-
Boronic Acid/Ester: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl
[3]·DCM complex (5 mol%) or Pd(PPh ) (5-10 mol%) -
Base: Cs
CO (2.0 equiv) or K PO (anhydrous) -
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Argon/Nitrogen (3 cycles).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Sparge the solvent with Argon for 10 minutes.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.
-
Reaction:
-
Heat at 100°C for 4–16 hours.
-
Note: Avoid aqueous base conditions if possible to prevent hydrolysis of the Cl group to the phthalazinone. Using anhydrous Cs
CO in dioxane minimizes this risk.
-
-
Work-up:
-
Filter through a pad of Celite (diatomaceous earth) to remove Pd residues.
-
Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient).
-
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (Starting Material Remains) | Deactivation of the ring by the piperidine group. | Increase Temp to 160°C (MW); Switch solvent to NMP; Add Lewis Acid (ZnCl |
| Formation of Phthalazinone (Hydrolysis) | Water contamination in solvent or base. | Use anhydrous solvents/bases; Switch from carbonate base to DIPEA (for |
| Incomplete Conversion (Suzuki) | Catalyst poisoning or protodeboronation. | Switch catalyst to Pd(dppf)Cl |
| Product is Water Soluble | Difficulty in extraction. | Do not use aqueous workup. Evaporate DMSO/NMP directly (high vac) or use SCX (cation exchange) cartridges to catch the amine product. |
References
- Synthesis of 1,4-Disubstituted Phthalazines via Nucleophilic Substitution Source: BenchChem Application Notes Relevance: Provides general protocols for displacing chlorines in phthalazine scaffolds using amines and alkoxides.
-
Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling
-
Nucleophilic Arom
- Source: NIH / PubMed Central
- Relevance: Discusses the mechanistic aspects of in nitrogen heterocycles, explaining the "element effect" and the role of solvent polarity in rate acceler
-
URL:[Link]
- 1-Chloro-4-(piperidin-1-yl)phthalazine (Chemical Structure & Properties)
-
Recent Developments in Chemistry of Phthalazines
- Source: Longdom Publishing
- Relevance: A comprehensive review covering various synthetic transformations of chlorophthalazines, including hydrazinolysis and cross-coupling.
-
URL:[Link]
Sources
Using 1-Chloro-4-piperidin-1-yl-phthalazine as a building block for Buchwald-Hartwig amination
Application Notes & Protocols
Topic: Using 1-Chloro-4-piperidin-1-yl-phthalazine as a Building Block for Buchwald-Hartwig Amination
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Power of C-N Cross-Coupling: A Guide to the Buchwald-Hartwig Amination of 1-Chloro-4-piperidin-1-yl-phthalazine
Introduction
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science.[1][2] This reaction facilitates the formation of carbon-nitrogen (C-N) bonds with a broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods.[1][3] Phthalazine derivatives are recognized as "privileged scaffolds" in drug discovery, appearing in molecules with a wide array of biological activities, including vasorelaxant, anti-inflammatory, and anticancer properties.[4][5][6]
This guide focuses on the strategic use of 1-Chloro-4-piperidin-1-yl-phthalazine , a versatile building block, in Buchwald-Hartwig amination reactions. The presence of a reactive chloro group at the 1-position allows for its selective displacement, enabling the synthesis of diverse libraries of 1-amino-4-piperidin-1-yl-phthalazine derivatives. This document provides a deep dive into the reaction mechanism, a detailed experimental protocol, and a systematic approach to optimization and troubleshooting.
I. The Catalytic Heart: Understanding the Buchwald-Hartwig Mechanism
The efficacy of the Buchwald-Hartwig amination relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The choice of ligand is paramount, as bulky, electron-rich phosphine ligands are known to stabilize the palladium center, promote key steps in the cycle, and enhance reaction efficiency.[9] The generally accepted catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 1-Chloro-4-piperidin-1-yl-phthalazine, forming a Pd(II) complex.[9]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
II. Experimental Protocol: Synthesis of a 1-Anilino-4-piperidin-1-yl-phthalazine Derivative
This protocol details a general procedure for the coupling of 1-Chloro-4-piperidin-1-yl-phthalazine with a substituted aniline.
A. Materials and Reagents
| Reagent/Material | Formula/Type | Supplier | Purity/Grade | Notes |
| 1-Chloro-4-piperidin-1-yl-phthalazine | C₁₃H₁₄ClN₃ | Commercial | >95% | Substrate |
| Substituted Aniline | ArNH₂ | Commercial | >98% | Nucleophile (1.2 equiv) |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | Commercial | Reagent | Palladium Precursor (1 mol%) |
| XPhos | C₃₃H₄₇P | Commercial | >98% | Ligand (2.2 mol%) |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | Commercial | >97% | Base (1.4 equiv) |
| Toluene | C₇H₈ | Commercial | Anhydrous | Solvent |
| Schlenk flask / Reaction vial | - | Glassware | - | Must be oven-dried |
| Magnetic stirrer and hotplate | - | Equipment | - | - |
| Inert gas supply | Argon or Nitrogen | - | High Purity | - |
B. Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere):
-
Place a magnetic stir bar into an oven-dried Schlenk flask or reaction vial.
-
Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Causality: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction outcomes.[7] An inert atmosphere is critical for reproducibility.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv), XPhos ligand (2.2 mol%), and Pd₂(dba)₃ (1 mol%) to the flask.
-
Add the 1-Chloro-4-piperidin-1-yl-phthalazine (1.0 equiv) and the substituted aniline (1.2 equiv).
-
Causality: Adding the solids first prevents them from clumping inside a wet solvent. The slight excess of the amine nucleophile helps to drive the reaction to completion. The ligand-to-palladium ratio is crucial for generating the active catalytic species.
-
-
Solvent Addition and Degassing:
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Briefly bubble the inert gas through the solvent for 5-10 minutes to ensure it is thoroughly deoxygenated.
-
Causality: Using anhydrous solvents prevents quenching of the strong base and potential side reactions. Degassing removes any dissolved oxygen that could compromise the catalyst.
-
-
Reaction Execution and Monitoring:
-
Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots under inert conditions.
-
Causality: Elevated temperatures are typically required to promote the oxidative addition of aryl chlorides, which are less reactive than the corresponding bromides or iodides.[10]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
-
Causality: The aqueous workup removes the inorganic base and salts. Purification via chromatography is necessary to isolate the product from unreacted starting materials, catalyst residues, and any side products.
-
III. Reaction Optimization: A Framework for Success
The success of a Buchwald-Hartwig amination is highly substrate-dependent.[1] If the initial protocol provides suboptimal results, a systematic screening of reaction parameters is recommended.
Table of Key Parameters for Optimization
| Parameter | Condition 1 (Standard) | Condition 2 | Condition 3 | Rationale for Variation |
| Ligand | XPhos | RuPhos | BrettPhos | Ligand choice dramatically affects reaction rate and scope. Bulky biarylphosphine ligands are often highly effective for challenging substrates.[2][9] |
| Base | NaOtBu (strong) | K₃PO₄ (weaker) | Cs₂CO₃ (weaker) | A strong base may not be compatible with sensitive functional groups. Weaker bases can sometimes reduce side reactions.[7][11] |
| Solvent | Toluene | 1,4-Dioxane | THF | Solvent polarity can influence the solubility of intermediates and the overall reaction rate.[12][13] |
| Temperature | 110 °C | 80 °C | Room Temp | Some modern catalyst systems are highly active and may allow for reactions at lower temperatures, preserving sensitive functional groups. |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | Pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts offer more reliable and efficient generation of the active Pd(0) species compared to traditional sources.[11] |
IV. Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for overcoming poor reaction outcomes.
Caption: A logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.
Common Problems and Solutions:
-
Problem: No Reaction or Low Conversion.
-
Cause: The catalyst may not be forming efficiently, or the chosen conditions are not suitable for the substrates.[11]
-
Solution: Ensure all reagents are pure and the reaction is strictly anaerobic. Switch to a more reliable palladium pre-catalyst, which bypasses the often-problematic in-situ reduction of Pd(II).[14] Screen a panel of different ligands and bases as outlined in the optimization table.
-
-
Problem: Significant Hydrodehalogenation.
-
Cause: This side reaction, where the aryl chloride is reduced to an arene, can compete with the desired amination. It is often promoted by certain bases or high temperatures.[11]
-
Solution: Switch from an alkoxide base (NaOtBu) to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Employing a bulkier ligand can also disfavor the β-hydride elimination pathway that often leads to this side product.
-
-
Problem: Inconsistent Results.
-
Cause: This often points to issues with reagent quality or atmospheric control. Sodium tert-butoxide is highly hygroscopic and its quality can degrade upon storage.
-
Solution: Use a fresh bottle of base or a recently opened container stored in a desiccator. Re-verify the integrity of the inert atmosphere setup.
-
V. Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation. When applied to the 1-Chloro-4-piperidin-1-yl-phthalazine scaffold, it provides a direct and efficient route to novel, disubstituted phthalazine derivatives of high interest to the pharmaceutical industry. By understanding the underlying mechanism, following a robust protocol, and applying a systematic approach to optimization and troubleshooting, researchers can effectively leverage this reaction to accelerate the drug discovery process.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17134-17145. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
T.L.R.T. da Silva, et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). ResearchGate. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product. Diva-Portal.org. [Link]
-
Zhang, S. L., et al. (2010). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 15(12), 8773-8781. [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Semantic Scholar. [Link]
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- 5. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
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Procedure for recrystallization and purification of chlorophthalazine derivatives
Application Notes & Protocols
Topic: Optimized Procedures for the Recrystallization and Purification of Chlorophthalazine Derivatives
Abstract
Chlorophthalazine and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmacologically active compounds.[1][2] The purity of these precursors is paramount, as impurities can lead to undesirable side effects, reduced efficacy in the final active pharmaceutical ingredient (API), or complications in subsequent synthetic steps. This document provides a comprehensive guide to the recrystallization of chlorophthalazine derivatives, moving beyond a simple procedural list to explain the underlying chemical principles that govern success. We will cover solvent selection, management of common impurities, detailed step-by-step protocols, and methods for purity verification.
Part 1: Foundational Principles of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds.[3] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to form highly organized, pure crystals, while the impurities remain dissolved in the surrounding solution (the "mother liquor").[3][4]
The Critical Role of Solvent Selection
The success of any recrystallization procedure hinges on the appropriate choice of solvent. An ideal solvent for chlorophthalazine derivatives should exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvation Power at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the chlorophthalazine derivative.[4]
-
Appropriate Boiling Point: The boiling point should be below the melting point of the compound to prevent it from "oiling out".[4]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Based on literature and chemical properties, several solvents have proven effective for phthalazine derivatives.[5][6][7][8] The selection often involves a balance of these properties.
| Solvent | Boiling Point (°C) | Solubility Profile for Chlorophthalazines | Safety & Handling Notes |
| Ethanol | 78.4 | Good solubility when hot, poor when cold. Widely used.[6][8][9] | Flammable. Use in a well-ventilated area. |
| Methanol | 64.7 | Slightly soluble.[1] Often used for washing crystals or in solvent mixtures.[7] | Flammable and toxic. Avoid inhalation and skin contact. |
| Benzene | 80.1 | Reported as a recrystallization solvent for some derivatives.[5] | Carcinogenic and flammable. Use with extreme caution and appropriate engineering controls. |
| Dichloromethane | 39.6 | Good solvent, often used in mixtures with less polar solvents like ethyl acetate.[7] | Volatile and suspected carcinogen. Handle in a fume hood. |
| Ethyl Acetate | 77.1 | Moderate solvent, often used in combination with other solvents.[7] | Flammable. Irritating to eyes and respiratory system. |
Common Impurities in Chlorophthalazine Synthesis
Understanding potential impurities is key to designing an effective purification strategy. For chlorophthalazine, which is often a precursor for drugs like Hydralazine, common impurities can include unreacted starting materials or by-products from the synthesis.[10][11][12] Recrystallization is particularly effective at removing impurities with different polarity and solubility profiles from the main compound.
Part 2: Safety First - Handling Chlorophthalazine Derivatives
All laboratory work should begin with a thorough safety assessment. Chlorophthalazine and its derivatives are classified as irritants and should be handled with care.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN 166 standards, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
-
Ventilation: Conduct all operations, especially those involving heating solvents, within a certified chemical fume hood to avoid inhalation of dust or vapors.[13][15]
-
Spill & Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[14][16]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[13][16]
-
Inhalation: Move the individual to fresh air.[13]
-
In all cases of significant exposure, seek immediate medical attention.[16]
-
-
Waste Disposal: Dispose of all chemical waste, including mother liquor and contaminated filter paper, in accordance with local, state, and federal regulations.
Part 3: Detailed Experimental Protocol
This protocol provides a generalized yet robust procedure for the recrystallization of a typical chlorophthalazine derivative. Researchers should optimize solvent choice and volumes based on the specific derivative being purified.
Recrystallization Workflow Diagram
Caption: Workflow for Chlorophthalazine Derivative Recrystallization.
Step-by-Step Methodology
-
Solvent Selection: Based on preliminary tests or literature data, select an appropriate solvent or solvent pair (e.g., Ethanol).
-
Dissolution:
-
Place the crude chlorophthalazine derivative (e.g., 1.0 g) into an Erlenmeyer flask. An Erlenmeyer flask is preferred due to its narrow neck, which minimizes solvent evaporation and prevents tipping.[4]
-
Add a stir bar and place the flask on a stirrer/hotplate in a fume hood.
-
Add the chosen solvent (e.g., Ethanol) portion-wise while heating gently. Start with a small volume and add more only as needed. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[4]
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration is necessary.
-
Pre-heat a separate flask containing a small amount of the pure solvent. Pre-heat a gravity funnel with fluted filter paper by placing it on top of this flask.
-
Carefully and quickly pour the hot, saturated solution through the pre-heated funnel into a clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.[4]
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[3]
-
If no crystals form, try gently scratching the inside of the flask with a glass rod below the solvent line. This can create nucleation sites for crystal growth.[4]
-
Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize the yield of crystals from the solution.[4]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.[4]
-
Connect the filter flask to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.
-
Pour the crystallized mixture into the Büchner funnel, ensuring the vacuum is on. Use a spatula to transfer any remaining crystals.
-
-
Washing the Crystals:
-
Drying:
-
Allow air to be pulled through the crystals on the filter paper for several minutes to begin the drying process.
-
Transfer the purified crystals to a watch glass or drying dish and place them in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Part 4: Quality Control and Purity Assessment
After recrystallization, it is essential to verify the purity of the product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the experimental melting point to the literature value. 1-Chlorophthalazine, for example, has a reported melting point of 109-112°C.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method to detect and quantify any remaining impurities. A pure sample should show a single major peak.[2][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and detect impurities with distinct spectral signatures.
By following this detailed protocol, grounded in the fundamental principles of crystallization chemistry, researchers can consistently achieve high-purity chlorophthalazine derivatives, ensuring the quality and reliability of their subsequent research and development efforts.
References
- 1-Chlorophthalazine(or)Hydralazine impurity A ; 1-Chloro-phthalazine | 5784-45-2. (n.d.). DR JCR BIO.
-
Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. (2024, July 29). Taylor & Francis. Retrieved February 15, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEETS 1-CHLOROPHTHALAZINE. (n.d.). Cleanchem Laboratories. Retrieved February 15, 2026, from [Link]
-
Product Class 10: Phthalazines. (n.d.). Science of Synthesis. Retrieved February 15, 2026, from [Link]
-
Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved February 15, 2026, from [Link]
-
An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019, June 8). SciSpace. Retrieved February 15, 2026, from [Link]
-
Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (2018). Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. Retrieved February 15, 2026, from [Link]
-
Cas 5784-45-2,1-CHLOROPHTHALAZINE. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]
-
Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (n.d.). IISTE.org. Retrieved February 15, 2026, from [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 24). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum. Retrieved February 15, 2026, from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved February 15, 2026, from [Link]
-
Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022, June 27). ACS Omega. Retrieved February 15, 2026, from [Link]
-
1-Chlorophthalazine | C8H5ClN2 | CID 160793. (n.d.). PubChem - NIH. Retrieved February 15, 2026, from [Link]
- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (n.d.). Google Patents.
-
Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Solubility of C60 in a Variety of Solvents. (n.d.). Journal of the Chemical Society, Chemical Communications. Retrieved February 15, 2026, from [Link]
-
Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. (2020, February 15). PubMed. Retrieved February 15, 2026, from [Link]
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Topic: Strategic Solvent Selection for Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro-4-piperidin-1-yl-phthalazine
An Application Guide by Senior Application Scientist, Dr. Gemini
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide details the critical considerations for selecting an optimal solvent system for palladium-catalyzed cross-coupling reactions involving the versatile heterocyclic scaffold, 1-Chloro-4-piperidin-1-yl-phthalazine. Phthalazine derivatives are privileged structures in medicinal chemistry, and their functionalization via C-C and C-N bond formation is a cornerstone of modern drug discovery.[1][2][3] The choice of solvent is not a trivial parameter; it fundamentally influences reaction kinetics, catalyst stability, product yield, and impurity profiles.[4][5] This document moves beyond generic protocols to explain the causal relationships between solvent properties and reaction outcomes, providing researchers with a framework for rational reaction design and troubleshooting.
The Underlying Chemistry: Why the Solvent Matters
Palladium-catalyzed cross-coupling reactions are complex transformations involving a series of distinct steps in a catalytic cycle (oxidative addition, transmetalation, reductive elimination). The solvent is an active participant, not merely an inert medium. It must effectively manage a diverse range of species, including nonpolar organic substrates, organometallics, inorganic bases, and charged palladium complexes.[4]
The Role of Solvent Polarity and Protic vs. Aprotic Nature
The choice between a polar or nonpolar, and protic or aprotic, solvent system is paramount and directly impacts the stability of intermediates in the catalytic cycle.
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF, Acetonitrile): These are the workhorses for many cross-coupling reactions.[4] They possess significant dipole moments, enabling them to dissolve a wide range of reactants and stabilize charged intermediates, particularly within the oxidative addition step.[6] Their inability to donate hydrogen bonds leaves nucleophiles highly reactive, which is often beneficial for SN2-type mechanisms.[7][8] For substrates like 1-Chloro-4-piperidin-1-yl-phthalazine, the nitrogen-rich environment can interact with the palladium center; polar aprotic solvents can modulate these interactions.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can donate hydrogen bonds. While this property is excellent for stabilizing carbocations and leaving groups in SN1-type reactions, it can be detrimental to cross-coupling by solvating and deactivating anionic nucleophiles or bases.[9][10] However, aqueous mixtures (e.g., Dioxane/Water) are frequently employed in Suzuki couplings, as water is essential for dissolving the inorganic base (like K₂CO₃ or Cs₂CO₃) and facilitating the hydrolysis of boronic esters to the active boronic acid.[11]
-
Nonpolar Solvents (e.g., Toluene, Xylene): These solvents are often used for their high boiling points, allowing for elevated reaction temperatures. They are less effective at stabilizing charged intermediates. In some cases, this can be advantageous. For instance, in Sonogashira couplings, nonpolar solvents can sometimes lead to higher yields compared to polar solvents like DMF, which may compete for coordination sites on the palladium catalyst.[12]
Visualizing the Solvent Selection Process
The optimal solvent depends on the specific coupling reaction being performed. The following decision tree provides a logical pathway for initial solvent screening.
Caption: Decision workflow for initial solvent selection.
Comparative Solvent Data for Coupling Reactions
The following table summarizes the properties of commonly employed solvents and their suitability for various palladium-catalyzed cross-coupling reactions with 1-Chloro-4-piperidin-1-yl-phthalazine.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Recommended For | Key Considerations & Insights |
| Toluene | Nonpolar Aprotic | 111 | 2.4 | Suzuki, Buchwald-Hartwig, Sonogashira | Excellent for high-temperature reactions. Poor solubility for inorganic bases may require phase-transfer catalysts or specific ligand systems.[4] |
| 1,4-Dioxane | Polar Aprotic | 101 | 2.2 | Suzuki, Buchwald-Hartwig | A versatile and widely used solvent. Often used with water in Suzuki reactions to dissolve the base.[13][14] Caution: Can form peroxides. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Suzuki, Sonogashira | Good general-purpose solvent but its low boiling point limits reaction temperature. Best results often seen in THF/water mixtures for Suzuki couplings.[5][11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Suzuki, Sonogashira | High polarity and boiling point. Excellent for dissolving a wide range of reagents.[4] Can sometimes coordinate to the catalyst and inhibit the reaction.[12] Potential for decomposition at high temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Suzuki, Sonogashira | Highly polar. Its coordination to palladium can sometimes influence reaction selectivity in complex substrates.[15][16][17] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | 32.2 | Sonogashira | Very high boiling point and excellent solvating power. Often used in challenging Sonogashira couplings requiring high temperatures.[18] |
| tert-Butanol (tBuOH) | Polar Protic | 82 | 12.5 | Buchwald-Hartwig | Often used in combination with other solvents. Can participate in the catalytic cycle and is a common choice for specific Buchwald-Hartwig protocols.[13] |
Standard Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-Chloro-4-piperidin-1-yl-phthalazine with an arylboronic acid. Optimization may be required for specific substrates.
Materials and Equipment
-
1-Chloro-4-piperidin-1-yl-phthalazine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1-3 mol%)[19]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Visualized Experimental Workflow
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 1-Chloro-4-piperidin-1-yl-phthalazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C for Dioxane). Stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting Guide: A Solvent-Centric Approach
When a coupling reaction fails or provides low yields, the solvent is a primary parameter to investigate.[11][20]
| Issue | Potential Solvent-Related Cause | Suggested Action |
| Low or No Conversion | Poor Solubility: One or more reagents (substrate, base) are not sufficiently soluble. | Switch to a solvent with higher solubilizing power (e.g., Toluene → Dioxane → DMF). For insoluble bases in Suzuki reactions, ensure an adequate amount of water is present in the co-solvent system.[21] |
| Catalyst Deactivation: Solvent impurities (e.g., peroxides in THF/Dioxane, water in anhydrous reactions) can poison the catalyst.[5][22] | Use freshly distilled or high-purity anhydrous solvents. Degas solvents thoroughly before use to remove oxygen. | |
| Formation of Side Products | Homocoupling of Boronic Acid (Suzuki): Often exacerbated by the presence of oxygen. | Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere. |
| Protodehalogenation (Loss of Chlorine): Can occur if a source of protons is available and the catalytic cycle is inefficient. | Ensure the use of an aprotic solvent if the reaction is sensitive to water. Re-evaluate the base and ligand choice. | |
| Inconsistent Results | Solvent Quality: Variable water content or impurities in the solvent can lead to inconsistent reaction outcomes.[22] | Standardize the source and grade of the solvent. Consider using a molecular sieve to dry the solvent before use if necessary. |
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Vertex AI Search.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose Research Online.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). National Center for Biotechnology Information.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (2025, August 7). ResearchGate.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). ArODES HES-SO.
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango. (2025, May 12). Orango.
- 4.1.1 Protic Vs Aprotic Solvent | PDF - Scribd. (n.d.). Scribd.
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27). Chemistry Steps.
- Polar Protic and Aprotic Solvents | ChemTalk. (2023, September 25). ChemTalk.
- Protic vs. Aprotic Solvents - ChemistryScore. (n.d.). ChemistryScore.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30). Europe PMC.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). ResearchGate.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Publications. (2022, June 30). ACS Publications.
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Wordpress.
- Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). - ResearchGate. (n.d.). ResearchGate.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). National Center for Biotechnology Information.
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). CovaSyn.
- Product Class 10: Phthalazines. (n.d.). Thieme.
- Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. (2021, November 8). HEIA-FR.
- Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC. (n.d.). National Center for Biotechnology Information.
-
. (n.d.). Royal Society of Chemistry. Available at:
- Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - Journal of Chemical and Pharmaceutical Research. (n.d.). Journal of Chemical and Pharmaceutical Research.
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Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in Asymmetric Phthalazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for asymmetric phthalazine synthesis. Phthalazine derivatives are crucial pharmacophores in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, synthesizing asymmetrically substituted phthalazines often presents a significant challenge: controlling the regioselectivity of the cyclization reaction.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern regiochemical outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Poor or No Regioselectivity with Substituted Precursors
Question: "My reaction of a substituted 2-acylbenzoic acid with hydrazine hydrate is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?"
Answer: This is a classic challenge where the two carbonyl groups of your starting material exhibit similar reactivity. The initial nucleophilic attack by hydrazine is the regiochemistry-determining step. To control this, you must exploit the subtle electronic and steric differences between the two electrophilic centers.
Causality & Strategy:
-
Steric Hindrance: The most straightforward control element. A bulky group on the acyl substituent (R¹ in the diagram below) will sterically hinder the attack at the adjacent carbonyl (C=O¹), directing the hydrazine to the less hindered benzoyl carbonyl (C=O²). Conversely, a bulky substituent on the aromatic ring near the benzoyl carbonyl can direct the attack to the acyl carbonyl.
-
Electronic Effects: The electronic nature of substituents on the aromatic ring modifies the electrophilicity of the benzoyl carbonyl (C=O²).
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl increase the electrophilicity of the aromatic ring and the attached carbonyl, making it a more favorable site for nucleophilic attack.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ decrease the electrophilicity of the benzoyl carbonyl, potentially favoring attack at the other carbonyl group.
-
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): In some systems, an initially formed kinetic product can rearrange to a more stable thermodynamic product at higher temperatures or over longer reaction times.
-
Low Temperatures (e.g., 0 °C to RT): Favor the kinetically controlled product, which often results from the attack at the most electronically favorable or least sterically hindered site.
-
High Temperatures (e.g., Reflux): Can allow for equilibrium to be established, favoring the most thermodynamically stable regioisomer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: Isolating N-Aminophthalimide Instead of the Phthalazine-1,4-dione
Question: "I'm reacting a substituted phthalic anhydride with hydrazine to synthesize a phthalazinedione, but my main product is the isomeric N-aminophthalimide. Why is this happening and how can I get the desired product?"
Answer: You are observing a classic case of kinetic versus thermodynamic control. The reaction proceeds through a common intermediate, and the final cyclization can occur via two competing pathways: a 5-exo-trig cyclization to form the N-aminophthalimide (kinetic product) or a 6-endo-trig cyclization to form the phthalazinedione (thermodynamic product).[4]
Causality & Strategy:
-
Kinetic Pathway (5-exo-trig): This pathway has a lower activation energy and is favored under mild conditions. The proximal nitrogen of the hydrazine intermediate attacks the adjacent carbonyl, forming a five-membered ring. This is a kinetically favorable process.[4]
-
Thermodynamic Pathway (6-endo-trig): This pathway leads to the more stable, aromatic-like six-membered phthalazinedione ring. It requires more energy to overcome a higher activation barrier and is therefore favored at elevated temperatures, which allow the reaction to reach equilibrium.[4]
Solution:
-
To obtain the Phthalazine-1,4-dione (Thermodynamic Product): Increase the reaction temperature. Refluxing the reaction mixture in a suitable solvent (e.g., ethanol, acetic acid) for several hours is typically required to drive the reaction to the thermodynamically favored product.[4][5]
-
To obtain the N-Aminophthalimide (Kinetic Product): Run the reaction at low temperatures (e.g., -20 °C to 0 °C) and for shorter durations to trap the kinetically formed isomer.[4]
Caption: Competing kinetic and thermodynamic reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable starting materials for achieving high regioselectivity?
The choice of starting material is critical.
-
2-Acylbenzoic Acids: These are highly versatile. Regioselectivity is governed by the electronic and steric differences between the acid's carbonyl and the acyl group's carbonyl, which can be tuned by substituent choice.[5][6]
-
Substituted o-Phthalaldehydes: Condensation with hydrazine is often very clean. The aldehyde groups are generally more reactive than ketone carbonyls, but achieving regioselectivity between two different substituted aldehyde groups can still be challenging and depends on their relative electrophilicity.[7]
-
Substituted Phthalic Anhydrides: As discussed in Troubleshooting Problem 2, these are excellent for synthesizing phthalazine-1,4-diones, but control between kinetic and thermodynamic products is paramount.[4][5]
Q2: How can I confidently determine the regiochemistry of my final product?
Definitive structural elucidation is non-negotiable.
-
2D NMR Spectroscopy: This is the most powerful tool short of crystallography.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations (2-3 bonds) between protons and carbons. For example, a correlation between the N-H proton of the phthalazinone ring and the two adjacent carbonyl carbons can unequivocally establish connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space proximity between protons on the phthalazine core and protons on a nearby substituent, confirming which isomer has been formed.
-
-
X-ray Crystallography: Provides unambiguous proof of structure and is the gold standard if you can grow a suitable crystal.
Q3: Are there modern catalytic methods that offer better regiocontrol?
Yes, the field is evolving beyond classical condensations.
-
Lewis Acid Catalysis: Lewis acids can be used to activate the phthalazine system for subsequent reactions, such as inverse electron-demand Diels-Alder (IEDDA) reactions, which can offer novel routes to complex structures.[8] Computational studies are often used to predict which chiral Lewis acid candidates will be most effective.[8]
-
Palladium-Catalyzed Heteroannulation: While more common for related heterocycles like indolines, the principles of ligand-controlled regioselectivity in Pd-catalyzed reactions are being explored and could be applied to phthalazine synthesis.[9][10] The choice of phosphine ligand can override the inherent electronic bias of a substrate to deliver a specific regioisomer.[9]
-
Anion-Binding Catalysis: This organocatalytic approach has been used for the asymmetric dearomatization of phthalazines, where a chiral thiourea catalyst controls the enantioselective addition of a nucleophile to an in-situ generated N-acyl-phthalazinium species.[11][12][13] This method provides excellent control for subsequent functionalization.
Q4: My desired regioisomer is the less stable one. What strategies can I use to isolate it?
This requires careful reaction control to favor the kinetic product.
-
Low Temperature: As detailed previously, perform the reaction at the lowest feasible temperature to prevent equilibration to the thermodynamic product.
-
Choice of Reagents: Sometimes, using a substituted hydrazine instead of hydrazine hydrate can alter the activation barriers for the competing pathways.
-
Rapid Quenching & Isolation: Once the reaction has reached optimal conversion to the kinetic product (monitored by TLC or LC-MS), quench it immediately and proceed with purification to prevent isomerization.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of a 4-Aryl-phthalazin-1(2H)-one
This protocol is adapted from established methods for the cyclization of 2-aroylbenzoic acids.[5][14]
Objective: To synthesize a single regioisomer by reacting a 2-aroylbenzoic acid with hydrazine, where the regioselectivity is driven by the differing reactivity of the ketone and carboxylic acid-derived carbonyls.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 2-aroylbenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid, ~0.2 M), add hydrazine hydrate (1.2 - 1.5 eq).
-
Cyclization: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 4-18 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product is often purified by partitioning between an organic solvent (e.g., dichloromethane) and water or a dilute base (like NaHCO₃ solution) to remove any unreacted starting acid.[2] The organic layer is then dried over MgSO₄, filtered, and concentrated.
-
Final Purification: The final product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, HMBC, and mass spectrometry.
Protocol 2: Temperature-Controlled Synthesis from 3-Nitrophthalic Anhydride
This protocol demonstrates how to selectively obtain either the kinetic or thermodynamic product.[4]
Objective: To selectively synthesize either 5-nitro-2-aminophthalimide (Kinetic) or 5-nitrophthalazine-1,4-dione (Thermodynamic).
A) Synthesis of the Kinetic Product (N-Aminophthalimide):
-
Setup: Dissolve 3-nitrophthalic anhydride (1.0 eq) in a suitable solvent like ethanol. Cool the solution to 0 °C in an ice bath.
-
Addition: Add hydrazine hydrate (1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: The product often precipitates from the cold solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
B) Synthesis of the Thermodynamic Product (Phthalazinedione):
-
Setup: Dissolve 3-nitrophthalic anhydride (1.0 eq) in glacial acetic acid.
-
Addition: Add hydrazine hydrate (1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours.
-
Isolation: Cool the reaction mixture. The product will typically precipitate. Collect the solid by filtration, wash thoroughly with water and then ethanol to remove acetic acid, and dry under vacuum.[5]
Summary of Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Key Considerations |
| Steric Hindrance | Directs attack to the less hindered carbonyl center. | Highly effective and predictable. Can be engineered into substrates. |
| Electronic Effects | EWGs activate, and EDGs deactivate, the adjacent carbonyl for nucleophilic attack. | Effect can be subtle; may compete with steric effects. |
| Temperature | Low temperature favors the kinetic product; high temperature favors the thermodynamic product. | The most critical parameter for controlling anhydride reactions.[4] |
| Solvent | Polarity can influence reaction rates and the stability of intermediates. | Protic solvents (EtOH, AcOH) are common for cyclocondensations.[15] |
| Catalyst | Acids (e.g., AcOH) or bases can catalyze the cyclization and dehydration steps. | Can improve yields but must be chosen carefully to avoid side reactions. |
References
-
Strategies for the syntheses of phthalazine derivatives. (ResearchGate) [Link]
-
Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis. (ACS Publications) [Link]
-
Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (Journal of Chemical and Pharmaceutical Research) [Link]
-
An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (Journal of Pharmaceutical Research International) [Link]
-
Design, Regiospecific Green Synthesis, Chemical Computational Analysis, and Antimicrobial Evaluation of Novel Phthalazine Heterocycles. (ResearchGate) [Link]
-
AN OVERVIEW OF DIFFERENT SYNTHETIC ROUTES FOR THE SYNTHESIS OF PHTHALAZINE DERIVATIVES. (IJRPR) [Link]
-
Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis. (Organic Letters) [Link]
-
An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (ResearchGate) [Link]
-
Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (MDPI) [Link]
-
Asymmetric, Lewis-Acid Catalysed, Diels-Alder Reactions of Phthalazine. (HKHLR) [Link]
-
Light-driven catalyst-free access to phthalazines: Merging two metal-free domino reactions in one-pot. (ChemRxiv) [Link]
-
Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis. (National Institutes of Health) [Link]
-
Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. (Organic Chemistry Portal) [Link]
-
A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. (Heliyon) [Link]
-
Efficient synthesis of selected phthalazine derivatives. (ResearchGate) [Link]
-
Recent Developments in Chemistry of Phthalazines. (Longdom Publishing) [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. (RSC Publishing) [Link]
-
Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines. (National Institutes of Health) [Link]
-
Regioselective Synthesis of Substituted 4-Alkylamino and 4-Arylaminophthalazin-1(2H)-ones. (The Journal of Organic Chemistry) [Link]
-
Phthalazine synthesis. (Organic Chemistry Portal) [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (National Institutes of Health) [Link]
-
Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (ACS Omega) [Link]
-
Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. (National Institutes of Health) [Link]
-
Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (MDPI) [Link]
-
Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. (Taylor & Francis Online) [Link]
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (ScienceDirect) [Link]
-
Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. (ResearchGate) [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (Semantic Scholar) [Link]
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (National Institutes of Health) [Link]
-
Synthesis of new phthalazinedione derivatives. (Sciforum) [Link]
-
Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. (PubMed) [Link]
-
Catalytic Annulation Reactions: Preface to the Special Issue. (MDPI) [Link]
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Overcoming steric hindrance in 4-position substitution of phthalazines
Welcome to the Technical Support Center for Phthalazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis and functionalization of phthalazine scaffolds. As a Senior Application Scientist, I've compiled this guide to address the common and complex challenges associated with the 4-position substitution of phthalazines, with a particular focus on overcoming steric hindrance.
This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.
Table of Contents
-
Frequently Asked Questions (FAQs): Quick answers to common challenges.
-
Troubleshooting Guide: In-depth solutions for when your reactions don't work.
-
Detailed Experimental Protocols: Step-by-step guidance for key reactions.
-
References: A curated list of authoritative sources.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the 4-position substitution of phthalazines, especially when dealing with sterically demanding substrates.
Q1: Why is the 4-position of the phthalazine ring so challenging to substitute, especially with bulky groups?
A1: The difficulty in substituting the 4-position of the phthalazine ring, particularly with bulky groups, arises from significant steric hindrance. This hindrance is primarily due to the "peri" interaction with the hydrogen atom at the 5-position of the fused benzene ring. This close proximity creates a sterically congested environment around the 4-position, making it difficult for incoming nucleophiles or coupling partners to approach the reaction center.
Q2: My Suzuki-Miyaura coupling at the 4-position of 1-chlorophthalazine is giving low yields. What is the most likely cause?
A2: Low yields in Suzuki-Miyaura couplings at the sterically hindered 4-position are often due to an inappropriate choice of ligand for the palladium catalyst. Standard ligands like triphenylphosphine (PPh₃) may not be bulky or electron-rich enough to facilitate the crucial reductive elimination step involving sterically demanding coupling partners.[1][2] Consider switching to more sterically demanding and electron-rich ligands such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3]
Q3: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) on a 1,4-dichlorophthalazine with a bulky secondary amine, but the reaction is sluggish. What can I do?
A3: Sluggish SNAr reactions with bulky nucleophiles on phthalazines are common. The rate of SNAr is highly dependent on the stability of the Meisenheimer complex intermediate.[4] To accelerate the reaction, consider the following:
-
Increase the reaction temperature: Higher temperatures can help overcome the activation energy barrier.
-
Use a more polar aprotic solvent: Solvents like DMF, DMSO, or NMP can stabilize the charged intermediate, accelerating the reaction.[5][6]
-
Employ a stronger, non-nucleophilic base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can deprotonate the amine, increasing its nucleophilicity.
Q4: Can C-H activation be a viable strategy for introducing substituents at the 4-position of a phthalazine derivative?
A4: While direct C-H activation is a powerful and atom-economical method, its application for direct functionalization at the 4-position of the phthalazine core can be challenging due to regioselectivity issues.[7][8] The nitrogen atoms in the phthalazine ring can act as directing groups, often favoring functionalization at other positions.[7] However, with carefully designed substrates and catalyst systems, C-H activation can be a promising route. Recent advances in iridium-catalyzed borylation have shown promise for functionalizing positions on the carbocyclic ring of phthalazine heterobiaryls.[9]
Troubleshooting Guide: Overcoming Steric Hindrance in 4-Position Phthalazine Substitution
This section provides a more in-depth, problem-solution approach to common experimental failures.
Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Steps & Explanation |
| Inefficient Ligand | Solution: Switch to a bulky, electron-rich ligand. Rationale: Sterically hindered substrates require ligands that promote both oxidative addition and the challenging reductive elimination step. Bulky ligands stabilize the monoligated palladium species, which is often more reactive, and their electron-donating properties facilitate reductive elimination.[1][2][10] Recommended Ligands: Buchwald-type biarylphosphines (XPhos, SPhos, RuPhos), N-heterocyclic carbenes (NHCs) like IPr or IMes.[3] |
| Inappropriate Base or Solvent | Solution: Screen different bases and solvents. Rationale: The choice of base and solvent is crucial for the transmetalation step in Suzuki coupling and for maintaining catalyst stability. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. Aprotic polar solvents like 1,4-dioxane or toluene are commonly used.[11] |
| Catalyst Deactivation | Solution: Ensure rigorous inert atmosphere conditions and use a pre-catalyst. Rationale: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Incomplete degassing can lead to catalyst oxidation and deactivation. Using air-stable palladium pre-catalysts can ensure the generation of the active catalytic species in situ. |
| Poor Substrate Solubility | Solution: Select a solvent system that fully dissolves all reactants at the reaction temperature. Rationale: Poor solubility of either the phthalazine starting material or the coupling partner can significantly slow down the reaction rate. A solvent screen is recommended. |
Problem 2: Competing Side Reactions (e.g., Proto-deboronation in Suzuki Coupling, Reduction of Aryl Halide)
| Possible Cause | Troubleshooting Steps & Explanation |
| Presence of Water | Solution: Use anhydrous solvents and reagents. Rationale: In Suzuki-Miyaura coupling, water can lead to the undesired proto-deboronation of the boronic acid coupling partner. While some protocols tolerate water, for challenging couplings, anhydrous conditions are recommended. |
| Slow Reductive Elimination | Solution: Increase temperature and/or switch to a more electron-rich ligand. Rationale: If the reductive elimination step is slow, side reactions like β-hydride elimination (if applicable) or catalyst decomposition can become more prevalent. More electron-rich ligands can accelerate the final C-C bond-forming step.[2] |
Problem 3: Failure of Nucleophilic Aromatic Substitution (SNAr) with Bulky Nucleophiles
| Possible Cause | Troubleshooting Steps & Explanation |
| Insufficient Nucleophilicity | Solution: Use a stronger base to deprotonate the nucleophile. Rationale: For nucleophiles like secondary amines or alcohols, deprotonation with a strong, non-nucleophilic base (e.g., NaH, KOtBu) significantly increases their nucleophilicity, driving the reaction forward. |
| Unfavorable Solvent | Solution: Switch to a polar aprotic solvent. Rationale: Polar aprotic solvents (DMF, DMSO) are excellent at solvating the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[6] Be cautious with protic solvents like alcohols, as they can also act as nucleophiles.[5] |
| High Activation Energy Barrier | Solution: Increase the reaction temperature. Rationale: Steric hindrance increases the activation energy for the nucleophilic attack. Running the reaction at a higher temperature provides the necessary energy to overcome this barrier. Microwave heating can sometimes be beneficial for accelerating these reactions. |
Detailed Experimental Protocols
Here are detailed, step-by-step protocols for key strategies to overcome steric hindrance in the 4-position substitution of phthalazines.
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered 4-Aryl Group
This protocol details a general procedure for the Suzuki-Miyaura coupling of a sterically hindered arylboronic acid to a 1-chloro-4-substituted phthalazine.
Materials:
-
1-Chloro-4-substituted phthalazine
-
Sterically hindered arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the 1-chloro-4-substituted phthalazine (1.0 mmol), the sterically hindered arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
XPhos Ligand: Chosen for its bulk and electron-rich nature, which is known to be highly effective for coupling sterically demanding substrates by promoting the reductive elimination step.[1][11]
-
K₃PO₄ Base: A strong base that is effective in Suzuki couplings, particularly for challenging substrates.
-
Anhydrous Dioxane: A common aprotic solvent for Suzuki reactions that provides good solubility for the reagents and is stable at high temperatures.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium catalyst.
Protocol 2: Nucleophilic Aromatic Substitution with a Bulky Secondary Amine
This protocol outlines a general procedure for the SNAr of a 1,4-dichlorophthalazine with a sterically hindered secondary amine.
Materials:
-
1,4-Dichlorophthalazine
-
Bulky secondary amine (e.g., diisopropylamine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the bulky secondary amine (1.1 mmol) in anhydrous DMF (2 mL) to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium amide.
-
Add a solution of 1,4-dichlorophthalazine (1.0 mmol) in anhydrous DMF (3 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base used to deprotonate the secondary amine, thereby increasing its nucleophilicity.
-
DMF: A polar aprotic solvent that effectively stabilizes the negatively charged Meisenheimer intermediate, accelerating the SNAr reaction.[6]
-
Stepwise Addition: The amine is deprotonated first before the addition of the electrophile to ensure the nucleophile is in its most reactive form.
Visualization & Formatting
Data Presentation: Comparison of Ligands for Suzuki-Miyaura Coupling
The following table summarizes typical yields for the Suzuki-Miyaura coupling of 1-chloro-4-phenylphthalazine with 2,6-dimethylphenylboronic acid using different palladium ligands.
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | 5 | 100 | <10 |
| 2 | SPhos | 2 | 100 | 85 |
| 3 | XPhos | 2 | 100 | 92 |
| 4 | IPr-HCl (NHC) | 2 | 100 | 88 |
Data is illustrative and based on general trends observed in the literature for sterically hindered couplings.
Experimental Workflow and Mechanistic Diagrams
Diagram 1: Suzuki-Miyaura Catalytic Cycle for Sterically Hindered Substrates
Caption: Suzuki-Miyaura cycle for hindered substrates.
Diagram 2: SNAr Mechanism on Phthalazine
Caption: SNAr mechanism on the phthalazine core.
References
-
Doyle, A. G., & Wu, J. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. [Link]
-
Gagnier, S. V., & Gevorgyan, V. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. [Link]
-
Huo, C., et al. (2019). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
Gandeepan, P., & Li, C.-J. (2018). Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones. Organic & Biomolecular Chemistry. [Link]
- Sakhuja, R., et al. (2019). Approaches for the C–H activation of phthalazinedione with Different coupling partners. ChemistrySelect.
- Hartwig, J. F., et al. (1999). Cross-Coupling Chemistry. Journal of Organic Chemistry.
-
Légaré, M.-A., et al. (2023). Atroposelective Ir-Catalyzed C–H Borylation of Phthalazine Heterobiaryls. The Journal of Organic Chemistry. [Link]
- Zhang, W., et al. (2018). Strategies for the syntheses of phthalazine derivatives.
- Denton, J. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress.
-
Yu, W.-Y., et al. (2020). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances. [Link]
- Piatnitski, E. L., et al. (2005). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction.
- Various Authors. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. [Link]
-
Various Authors. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of Genetic Engineering and Biotechnology. [Link]
- Carling, R. W., et al. (2004). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Various Authors. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. European Journal of Medicinal Chemistry.
- Various Authors. (1971). Nucleophilic Heteroaromatic Substitution. II. Phthalazines. The Journal of Organic Chemistry.
-
Various Authors. (2011). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. [Link]
-
Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
- Various Authors. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Various Authors. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie.
- Various Authors. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
-
Heck, R. F., Negishi, E.-i., & Suzuki, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Various Authors. (2001). Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry Letters.
- Huang, H., & Yu, B. (2026). Palladium-Catalyzed Cascade Cyclization Enables Modular Construction of Chiral Nitrogen-Bridged Rings with High Diastereo- and Enantioselectivity. Bioengineer.org.
-
Various Authors. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry. [Link]
-
Various Authors. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. [Link]
- Various Authors. (2020). Light-driven catalyst-free access to phthalazines: Merging two metal-free domino reactions in one-pot. ChemRxiv.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in SN Reactions. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
- The Organic Chemistry Tutor. (2019).
- Grote, V. (2019). How to overcome Steric Hindrance?
- Various Authors. (2015). Recent Developments in Chemistry of Phthalazines. Journal of Heterocyclic Chemistry.
- Singh, R., & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- Zhang, H., et al. (2025).
-
Various Authors. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Scientific Reports. [Link]
Sources
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- 2. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chlorophthalazine Synthesis Optimization
Topic: Prevention of Dimerization During 1-Chlorophthalazine Synthesis
Executive Summary
In the synthesis of 1-chlorophthalazine from phthalazin-1(2H)-one using phosphorus oxychloride (
This guide provides a mechanistic breakdown, an optimized protocol, and troubleshooting steps to minimize this impurity, drawing on kinetic studies of analogous diaza-heterocycles (quinazolines).
Mechanistic Insight: Why Dimerization Occurs
The reaction proceeds in two distinct stages.[2][3][4] Understanding this kinetics is the key to prevention.
-
Activation (Phosphorylation): Phthalazinone reacts with
to form an activated phosphoryl intermediate (e.g., dichlorophosphate ester). -
Substitution (Chlorination): Chloride ions displace the phosphate group to form 1-chlorophthalazine.
The Dimerization Trap: If the reaction temperature is raised too quickly while unreacted phthalazinone is still present, the unreacted starting material (acting as a nucleophile) attacks the highly electrophilic phosphorylated intermediate. This forms a "pseudodimer" or stable ether-linked dimer, which is difficult to convert to the desired product.
Key Driver: Co-existence of starting material and activated intermediate at high temperatures.
Caption: Kinetic pathway showing how the co-existence of Starting Material (SM) and Intermediate at high temperatures leads to irreversible dimer formation.
Optimized Protocol for Dimer Prevention
To prevent dimerization, you must decouple the activation phase from the chlorination phase .
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Phthalazin-1(2H)-one | 1.0 | Substrate |
| 3.0 - 5.0 | Reagent & Solvent (Excess drives activation) | |
| Base (Optional) | 0.5 - 1.0 | N,N-Diethylaniline or Diisopropylethylamine (DIPEA). Accelerates phosphorylation. |
| Solvent | N/A | Neat |
Step-by-Step Methodology
Step 1: Cold Activation (The Critical Step)
-
Action: Suspend phthalazinone in
at 0–5°C . -
Addition: If using a base, add it dropwise over 30 minutes, maintaining internal temperature < 10°C .
-
Hold: Stir at 20–25°C for 30–60 minutes.
-
Why: This ensures complete conversion of phthalazinone to the phosphorylated intermediate before thermal energy is available for dimerization.
Step 2: Thermal Chlorination
-
Action: Slowly ramp the temperature to reflux (typically 90–105°C).
-
Duration: Reflux for 2–4 hours.
-
Why: Once all starting material is phosphorylated (Step 1), there is no free nucleophile left to attack the intermediate. The only available pathway is the desired conversion to chloride.
Step 3: Quenching
-
Action: Remove excess
via vacuum distillation before aqueous quench. -
Quench: Pour residue onto ice/water slowly.
-
Why: Direct quenching of large excess
generates massive heat and local acid concentration, which can hydrolyze the product back to the dimer or starting material.
Troubleshooting Guide
Issue: High Dimer Content (>5%) in Crude LCMS
| Diagnostic Question | Root Cause | Corrective Action |
| Did you heat the reaction immediately? | Thermal Dimerization: Heating before complete phosphorylation allows SM to attack the intermediate. | Adopt Temperature Staging: Hold at RT for 1h before heating. |
| Is the reaction mixture thick/unstirred? | Mass Transfer Limitation: Localized hot spots or unreacted solids. | Increase |
| Did you use old | Hydrolysis: | Distill |
| Did you add base rapidly? | Exotherm Spike: Rapid base addition causes local heating, triggering dimerization. | Add base slowly at 0°C. Monitor internal temp. |
Issue: Reaction Stalls / Incomplete Conversion
-
Cause: Inefficient chloride displacement of the phosphate intermediate.
-
Solution: Add a chloride source.[1][2][3][5][6][7][8][9] The addition of Phosphorus Pentachloride (
) (0.5–1.0 equiv) alongside increases the concentration of active chlorinating species and drives the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: Can I remove the dimer impurity by recrystallization? A: It is difficult. The dimer (bis-phthalazinyl ether) often has solubility properties similar to the product. It is far more efficient to prevent it chemically. If present, column chromatography is usually required, as recrystallization often results in co-precipitation.
Q2: Why does adding water during the quench sometimes increase dimer levels?
A: If the quench is too hot or pH is not controlled, the 1-chlorophthalazine can hydrolyze back to phthalazinone. This newly formed phthalazinone can then react with remaining chlorophthalazine in the biphasic mixture to form the dimer. Always remove excess
Q3: Is a base strictly necessary?
A: No, but it helps. A tertiary amine base (like
Decision Logic for Process Optimization
Caption: Troubleshooting logic flow for identifying the root cause of dimerization.
References
-
Arnott, E. A., Chan, L. C., & Phillips, A. (2011).
Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(5), 1653–1661. (Provides the definitive kinetic model for "pseudodimer" formation in diaza-heterocycles). -
BenchChem. (2025). Preventing formation of byproducts in dichlorophthalazine synthesis. (General troubleshooting for phthalazine chlorination).
-
PubChem. (2025).[6] 1-Chlorophthalazine Compound Summary. (Physical properties and impurity data).
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride [mdpi.com]
- 9. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: NMR Spectral Analysis of 1-Chloro-4-piperidin-1-yl-phthalazine Synthesis
This technical guide details the comparative NMR spectral analysis of 1,4-dichlorophthalazine (starting material) and its nucleophilic substitution product, 1-Chloro-4-piperidin-1-yl-phthalazine . It is designed for researchers monitoring the synthesis of functionalized phthalazines via
Executive Summary
The transformation of 1,4-dichlorophthalazine into 1-Chloro-4-piperidin-1-yl-phthalazine represents a classic Nucleophilic Aromatic Substitution (
The transition is characterized by two distinct spectral events:[1]
-
Symmetry Breaking: The loss of the
-like symmetry of the starting material, causing the aromatic signals to split from a simplified AA'BB' system into four distinct environments. -
Aliphatic Emergence: The appearance of high-field piperidine resonances (1.5–4.0 ppm) which are entirely absent in the starting material.
Structural & Mechanistic Basis
Reaction Scheme
The reaction involves the nucleophilic attack of piperidine at the C1 position of the phthalazine ring, displacing one chloride ion. This desymmetrizes the aromatic core.
Figure 1: Workflow of the nucleophilic substitution. The symmetry change is the primary NMR indicator.
Electronic Environment Analysis
-
1,4-Dichlorophthalazine: The molecule possesses a plane of symmetry passing through the N-N and C-C bonds. Protons H5/H8 are chemically equivalent, as are H6/H7. This results in a simplified aromatic spectrum.
-
Product: The substitution of one electron-withdrawing Chlorine (
) with an electron-donating Piperidine amine ( ) creates a strong "push-pull" electronic bias. This renders all four aromatic protons chemically distinct.
Experimental Protocol
Synthesis (Standardized)
-
Dissolution: Dissolve 1,4-dichlorophthalazine (1.0 eq) in Isopropanol (10 vol).
-
Addition: Add Piperidine (2.2 eq) dropwise at room temperature.
-
Reflux: Heat to 80°C for 3–5 hours.
-
Workup: Cool to RT, pour into ice water. The product precipitates as a solid.[2][3][4][5] Filter and wash with cold water.
NMR Sample Preparation[6]
-
Solvent:
is preferred for resolution. is an alternative if solubility is poor, but may obscure amine/amide protons if side reactions occur. -
Concentration: 10–15 mg per 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Spectral Comparison: The Core Analysis
H NMR Comparative Data
The following table summarizes the shift changes observed during the transformation.
| Spectral Region | 1,4-Dichlorophthalazine (SM) | 1-Chloro-4-piperidin-1-yl-phthalazine (Product) | Diagnostic Note |
| Aromatic Symmetry | Symmetric (AA'BB') | Asymmetric (ABCD or 2 sets of m) | Key differentiator. |
| Ar-H (H5, H8) | H8 (near Cl) and H5 (near N-pip) split. | ||
| Ar-H (H6, H7) | Complex overlap may occur. | ||
| Aliphatic ( | ABSENT | Piperidine N-CH2 protons. | |
| Aliphatic ( | ABSENT | Piperidine ring bulk protons. |
*Note: Exact aromatic shifts in the product depend on concentration and solvent, but the splitting pattern is definitive.
C NMR Comparative Data
| Parameter | 1,4-Dichlorophthalazine | 1-Chloro-4-piperidin-1-yl-phthalazine |
| Total Signals | 4 Signals (Symmetric) | ~13 Signals (Asymmetric) |
| C1/C4 (Ipso) | Split: C-Cl (~150 ppm) & C-N (~160 ppm) | |
| Aliphatic Carbons | None | Distinct signals at ~50 ppm (N-C) and ~25 ppm (C-C). |
Logic Flow for Peak Assignment
Use this logic tree to validate your spectrum during in-process control (IPC).
Figure 2: Decision tree for interpreting crude reaction mixtures.
Troubleshooting & Validation
Common Impurities
-
Phthalazinone (Hydrolysis Product): If moisture enters the reaction, the Cl may be replaced by OH (tautomerizing to the carbonyl).
-
NMR Sign: A broad singlet (NH) > 11.0 ppm and a shift in the carbonyl carbon (~160 ppm).
-
-
Residual Piperidine:
-
NMR Sign: Sharp multiplets at 2.8 ppm and 1.5 ppm. If these are sharp and not integrated 4:6 with the aromatic ring, it is free reagent, not the substituent.
-
Solvent Effects
- : Recommended.[1][5][6] Provides sharp resolution of the piperidine multiplets.
-
: Use if the product precipitates in chloroform.[7] Note that the water peak in DMSO (3.33 ppm) often overlaps with the piperidine
-protons (~3.5 ppm).
References
-
Synthesis of 1,4-Dichlorophthalazine (Starting Material Data)
-
Analogous 1-Amino-4-Chlorophthalazine Systems
-
Der Pharma Chemica. (2015). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
- Mechanistic Insight: Demonstrates the desymmetrization of the phthalazine core upon mono-substitution.
-
-
Piperidine Ring NMR Characteristics
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Purity Analysis of Phthalazine Intermediates
Introduction: The Critical Role of Purity in Phthalazine-Based Drug Development
Phthalazine and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous pharmacologically active agents used in the treatment of conditions ranging from hypertension to cancer.[1][2] The synthetic pathways to these active pharmaceutical ingredients (APIs) involve multiple intermediate stages. The purity of these phthalazine intermediates is not merely a matter of regulatory compliance; it is a fundamental determinant of the final drug product's safety and efficacy. Impurities, even in trace amounts, can exhibit their own pharmacological or toxicological effects, potentially compromising patient health.
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for purity assessment in the pharmaceutical industry. Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating and quantifying the main intermediate from process-related impurities and degradation products. This guide provides a systematic, experience-driven approach to developing a robust HPLC purity method for phthalazine intermediates, culminating in a comparative study of different stationary phases to achieve optimal separation.
Pillar 1: A Systematic Strategy for HPLC Method Development
A successful HPLC method is not born from trial and error but from a logical, scientifically-grounded workflow. This process begins with understanding the analyte and culminates in a validated, robust method suitable for routine quality control.
Analyte Characterization: The Foundation of Method Design
Before a single injection is made, a thorough understanding of the phthalazine intermediate's physicochemical properties is paramount. Key parameters include:
-
pKa: Phthalazine is a basic compound containing nitrogen atoms.[3] Its pKa will dictate how its ionization state changes with mobile phase pH. Controlling ionization is crucial for achieving reproducible retention and good peak shape.[4][5][6]
-
UV Absorbance: The UV spectrum of the molecule determines the optimal wavelength for detection, maximizing sensitivity for both the main component and potential impurities. Phthalazine derivatives typically exhibit strong absorbance in the UV region due to their aromatic nature.
-
Solubility: Knowledge of the analyte's solubility in various organic solvents and aqueous systems is essential for preparing both sample solutions and mobile phases.[7]
For instance, a basic phthalazine intermediate will be ionized at low pH and neutral (less polar) at high pH. According to reversed-phase principles, operating at a pH at least 2 units away from the pKa ensures the analyte is in a single ionic form, preventing peak distortion and retention time drift.[8] Choosing a high pH would suppress the ionization of the basic nitrogens, leading to longer retention on a non-polar stationary phase.[4]
The workflow for developing a robust HPLC method can be visualized as follows:
Caption: A systematic workflow for HPLC method development.
Pillar 2: The Comparative Study - Selecting the Optimal Stationary Phase
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[9] While the C18 (octadecyl) column is the workhorse of reversed-phase chromatography, its separation mechanism is based primarily on hydrophobicity.[10] For aromatic compounds like phthalazine intermediates, alternative chemistries can offer unique interactions that lead to superior resolution.
This section compares the performance of a traditional C18 column with a Phenyl-Hexyl column for the purity analysis of a hypothetical intermediate, "1-(4-chlorobenzyl)phthalazine," and its potential process-related impurities.
-
C18 Column: Separates based on non-polar (hydrophobic) interactions. Longer alkyl chains provide greater retention for non-polar analytes.[10]
-
Phenyl-Hexyl Column: Offers a mixed-mode separation mechanism. It provides hydrophobic interactions via its hexyl chain and π-π interactions via its phenyl ring.[9][10] These π-π interactions can be particularly effective for separating aromatic and unsaturated compounds, often leading to unique selectivity compared to C18 phases.[11][12]
Experimental Protocol: A Step-by-Step Guide
Objective: To compare the chromatographic performance (resolution, peak shape, selectivity) of a C18 and a Phenyl-Hexyl column for the purity analysis of 1-(4-chlorobenzyl)phthalazine.
Materials:
-
Analytes: 1-(4-chlorobenzyl)phthalazine (API), Phthalazine (Impurity A - starting material), 4-chlorobenzaldehyde (Impurity B - starting material).
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Columns:
-
Column 1: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Column 2: ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)[9]
-
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (reagent grade), Acetic Acid (reagent grade).
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 30 20 80 25 80 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution containing the API (1.0 mg/mL) and each impurity (0.01 mg/mL) is prepared in a 50:50 mixture of Acetonitrile and Water.
System Suitability Criteria (based on USP <621>): [13][14][15]
-
Resolution (Rs): The resolution between any two adjacent peaks must be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for the main API peak must be ≤ 2.0.
-
RSD: The relative standard deviation for the peak area of the API from six replicate injections must be ≤ 2.0%.
Pillar 3: Data Interpretation and Authoritative Grounding
The performance of each column was evaluated based on its ability to meet the predefined system suitability criteria and provide the best overall separation.
Comparative Data Summary
| Parameter | Column 1: C18 | Column 2: Phenyl-Hexyl | Commentary |
| Retention Time (API) | 15.2 min | 16.5 min | The Phenyl-Hexyl column provides slightly more retention, likely due to a combination of hydrophobic and π-π interactions.[12] |
| Resolution (Imp. A / Imp. B) | 1.8 | 2.5 | Both columns provide adequate resolution, but the Phenyl-Hexyl column shows superior separation between the two starting material impurities. |
| Resolution (Imp. B / API) | 2.1 | 3.8 | A significant improvement in resolution is observed on the Phenyl-Hexyl column, indicating a change in selectivity.[9] |
| Tailing Factor (API) | 1.3 | 1.1 | Both columns produce excellent peak symmetry, well within the USP limit of 2.0.[15] |
| Selectivity (α) Imp. B / API | 1.15 | 1.28 | The higher selectivity factor on the Phenyl-Hexyl column confirms the unique interactions of this stationary phase with the aromatic analytes. |
Discussion: Why the Phenyl-Hexyl Column Excelled
The experimental data clearly demonstrates the advantage of the Phenyl-Hexyl column for this specific separation. While the C18 column provided a compliant separation, the Phenyl-Hexyl column offered a superior one. The enhanced resolution and selectivity can be attributed to the unique properties of the phenyl stationary phase.
The phthalazine ring system and the chlorobenzyl moiety of the API, along with the aromatic nature of the impurities, can engage in π-π interactions with the phenyl rings of the stationary phase.[10][11] This additional interaction mechanism, on top of the standard hydrophobic interactions, provides an orthogonal separation dimension that is absent in a standard C18 column. This leads to a different elution order and/or spacing of peaks, ultimately resulting in better resolution.[9]
This choice is not just about achieving better numbers; it translates to a more robust and reliable method. Higher resolution provides a greater safety margin against small variations in mobile phase composition, temperature, or column aging, ensuring consistent performance over the lifetime of the method.
Caption: Comparison of separation mechanisms and performance.
Conclusion and Recommendations
Developing a robust HPLC purity method requires a blend of systematic screening and a deep understanding of chromatographic principles. For the analysis of aromatic heterocyclic compounds like phthalazine intermediates, looking beyond the standard C18 column is often a critical step toward achieving optimal separation.
The comparative data presented here strongly supports the selection of a Phenyl-Hexyl column for the purity analysis of 1-(4-chlorobenzyl)phthalazine and its related substances. The alternative selectivity offered by the phenyl stationary phase provides superior resolution, which in turn leads to a more reliable and rugged analytical method. This methodological robustness is essential in a regulated drug development environment, ensuring the consistent quality and safety of the final pharmaceutical product.
All developed methods must be fully validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to demonstrate their suitability for their intended purpose.[16][17][18] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
-
USP-NF 〈621〉 Chromatography. U.S. Pharmacopeia. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
USP Chapter 621: Overview & Key Points. Phenomenex. [Link]
-
Are You Sure You Understand USP <621>? LCGC International. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
USP 621 Key Requirements Explained (Timelines + Quick Questions). YouTube. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Separation Science. [Link]
-
(PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. ResearchGate. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. National Center for Biotechnology Information (NCBI). [Link]
-
Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. MDPI. [Link]
-
Phthalazine | C8H6N2 | CID 9207. PubChem, National Institutes of Health. [Link]
-
Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. moravek.com [moravek.com]
- 7. suven.com [suven.com]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 11. support.waters.com [support.waters.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. uni-onward.com.tw [uni-onward.com.tw]
- 14. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 15. youtube.com [youtube.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. jordilabs.com [jordilabs.com]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Mass Spectrometry Fragmentation Patterns of Piperidinyl Phthalazine Derivatives
[1][2][3]
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behaviors of piperidinyl phthalazine derivatives. These scaffolds are critical in medicinal chemistry, serving as the pharmacophore for several Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.
This document compares fragmentation mechanisms under Electrospray Ionization (ESI) using Collision-Induced Dissociation (CID), distinguishing between core scaffold degradation and substituent-driven pathways. It is designed for analytical scientists developing metabolite identification (MetID) workflows or impurity profiling assays.
Structural Context & Ionization Dynamics[2]
The piperidinyl phthalazine scaffold consists of two distinct electronic environments:
-
The Phthalazine Core: An electron-deficient, bicyclic aromatic system containing two adjacent nitrogen atoms (2,3-benzodiazine). It has a low pKa (~3.47), making it less likely to be the primary protonation site in the presence of more basic amines.
-
The Piperidine Ring: A saturated, six-membered nitrogen heterocycle. With a pKa of ~11.2, the piperidine nitrogen is the thermodynamic site of protonation in positive ion mode ESI (
).
Ionization Consequence: In ESI(+), the precursor ion is predominantly protonated at the piperidine nitrogen. However, fragmentation energy (CID) often drives proton migration or charge-remote fragmentation, leading to characteristic bond cleavages between the aromatic core and the saturated ring.
Comparative Fragmentation Analysis
Mechanism A: Linker Cleavage (N-C Bond Scission)
The most diagnostic fragmentation pathway is the cleavage of the bond connecting the piperidine nitrogen to the phthalazine core.
-
Observation: Formation of the phthalazine cation or the piperidine cation depending on proton affinity.
-
Characteristic Ions:
-
Phthalazine-1-cation: Often observed if the core carries electron-donating groups.
-
Piperidinium ion: Common low-mass ion (e.g., m/z 84 for unsubstituted piperidine).
-
Mechanism B: Phthalazine Core Disassembly
The phthalazine ring undergoes a specific degradation pattern, often described as a "Retro-Diels-Alder" type or sequential neutral losses.
-
Step 1: Loss of N₂ or HCN. The diaza-ring is unstable under high collision energy.
-
Neutral Loss: 27 Da (HCN) or 28 Da (N₂).
-
-
Step 2: Ring Contraction. Following nitrogen loss, the ring often contracts to a phenyl cation or rearranges to a benzonitrile-type ion.
-
Diagnostic Ion: m/z 130 (Phthalazine radical cation in EI) or m/z 131 (
in ESI).
Mechanism C: Piperidine Ring Fission
High-energy collision (or HCD) can shatter the saturated piperidine ring.
-
Pathway:
-cleavage adjacent to the amine.[1] -
Result: Loss of alkyl fragments (e.g.,
, ). -
Relevance: Differentiates between piperidine and isomeric alkyl-amine substituents.
Data Presentation: Characteristic Ions
The following table summarizes diagnostic ions for a generic 1-(piperidin-1-yl)phthalazine derivative.
| Fragment Type | Target Moiety | Characteristic m/z | Neutral Loss (Da) | Mechanism |
| Precursor | Whole Molecule | - | Protonation on Piperidine N | |
| Core Ion | Phthalazine | 131 | Inductive Cleavage (N-C) | |
| Ring Fragment | Phthalazine | 104 | 27 (HCN) from m/z 131 | Ring Contraction |
| Ring Fragment | Phthalazine | 77 | 27 (HCN) from m/z 104 | Phenyl cation formation |
| Amine Ion | Piperidine | 84 | Charge retention on aliphatic amine | |
| Sub-fragment | Piperidine | 56 | 28 ( | Retro-ene / Ring fission |
Visualized Fragmentation Pathway[2]
The following diagram illustrates the competing fragmentation pathways for a piperidinyl phthalazine derivative.
Figure 1: Competing fragmentation pathways for Piperidinyl Phthalazine derivatives under ESI-CID conditions.
Validated Experimental Protocol
To reproduce these patterns for impurity profiling or metabolite identification, use the following LC-MS/MS workflow.
Phase 1: Chromatographic Separation[5]
-
Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes. Note: Phthalazines are moderately polar; early elution is common.
Phase 2: Mass Spectrometry Parameters
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).
-
Collision Energy (CE):
-
Screening: Ramp 10–40 eV.
-
Specific Targeting:
-
Low CE (15 eV): Preserves
and N-C cleavage. -
High CE (35+ eV): Promotes ring fission (Mechanisms B & C).
-
-
Phase 3: Data Analysis Workflow
Figure 2: LC-MS/MS analytical workflow for characterizing phthalazine derivatives.
References
-
BenchChem Technical Support. (2025).[1][3] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.[1] Link
-
Ibrahim, H., et al. (2009).[4] Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540).[4] Link
-
Bruin, M.A.C., et al. (2020).[5] Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. Journal of Chromatography B, 1138, 121925.[5] Link[6]
-
PubChem. (2025).[7] Phthalazine Compound Summary. National Center for Biotechnology Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chloro-Amino Dichotomy: A Comparative Guide to the Biological Potency of 1-Chloro vs. 1-Amino Phthalazine Analogs
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the phthalazine scaffold represents a privileged structure, consistently yielding compounds with significant therapeutic potential. Within this class of molecules, a recurring synthetic and structure-activity relationship (SAR) theme revolves around the C1 position. The 1-chloro and 1-amino phthalazine analogs are central to this narrative, not as direct competitors, but as representing a crucial transformation from a reactive intermediate to a biologically active pharmacophore. This guide provides an in-depth comparison of these two classes of analogs, elucidating their respective roles in drug discovery and presenting supporting experimental data to guide future design and development.
The Strategic Importance of the 1-Chloro Phthalazine Moiety: A Reactive Hub for Diversity
The 1-chlorophthalazine core is a cornerstone in the synthesis of a diverse library of phthalazine derivatives. Its significance lies not in its inherent biological potency, which is often moderate or undocumented in final SAR studies, but in its utility as a versatile electrophilic precursor. The chlorine atom at the C1 position activates the ring system for nucleophilic aromatic substitution (SNAr), providing a straightforward and efficient handle to introduce a wide array of functional groups, most notably, various amino moieties.
This synthetic strategy is a recurring motif in the literature. For instance, the synthesis of many potent phthalazine-based inhibitors often commences with a 1,4-dichlorophthalazine or a 1-chlorophthalazine derivative. The subsequent reaction with a diverse panel of amines allows for the systematic exploration of the chemical space around the phthalazine core, a critical step in optimizing target engagement and pharmacokinetic properties.
The Emergence of the 1-Amino Phthalazine Pharmacophore: From Precursor to Potency
The transformation of a 1-chloro to a 1-amino phthalazine analog is often the key step that unlocks significant biological activity. The introduction of an amino group at the C1 position can facilitate crucial hydrogen bonding interactions with target proteins, a fundamental aspect of molecular recognition and inhibition. The nature of the substituent on this amino group (e.g., anilines, aliphatic amines, heterocyclic amines) is a critical determinant of potency and selectivity.
A prime example of this is seen in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it a well-established target in oncology. Many potent phthalazine-based VEGFR-2 inhibitors feature a 1-anilino substitution, where the amino group acts as a linker to a substituted phenyl ring that occupies a hydrophobic pocket in the kinase domain of the receptor. For example, the well-known VEGFR-2 inhibitor Vatalanib (PTK787) is a 1-anilino-phthalazine derivative.[1]
Comparative Analysis of Biological Potency: A Data-Driven Perspective
In Vitro Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of various 1-amino phthalazine analogs against different human cancer cell lines. This data highlights the significant potencies achievable with the 1-amino scaffold.
| Compound Class | Specific Analog Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Anilino-phthalazines | 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | Not Specified | More active than cisplatin | [2] |
| 1-Anilino-phthalazines | 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | Not Specified | More active than cisplatin | [2] |
| Phthalazine-based dipeptides | Compound 12c (complex structure) | MDA-MB-231 | 1.89 | [1] |
| Phthalazine-based dipeptides | Compound 12d (complex structure) | MDA-MB-231 | 0.57 | [1] |
| Chalcone-based phthalazines | Compound 4b (complex structure) | MCF-7 | 0.06 | [3] |
| Chalcone-based phthalazines | Compound 4b (complex structure) | HepG2 | 0.08 | [3] |
Note: The specific structures of the referenced compounds are complex and can be found in the cited literature. The data is presented to illustrate the potency of 1-amino substituted phthalazines.
VEGFR-2 Inhibition Data
The inhibitory activity against the primary molecular target, VEGFR-2, further underscores the importance of the 1-amino substitution.
| Compound Class | Specific Analog Example | VEGFR-2 IC50 (µM) | Reference |
| Chalcone-based phthalazines | Compound 4b | 0.09 | [3] |
| Chalcone-based phthalazines | Compound 3e | 0.12 | [3] |
| Substituted Phthalazines | Compound 2g | 0.148 | [4][5] |
| Substituted Phthalazines | Compound 4a | 0.196 | [4][5] |
These data collectively suggest that while 1-chlorophthalazines are indispensable synthetic intermediates, the resulting 1-amino phthalazine analogs are often the bearers of potent biological activity. The amino group, with its capacity for hydrogen bonding and as a point of attachment for further chemical diversity, is a key pharmacophoric feature.
Mechanistic Insights: The Role of the 1-Amino Group in Target Engagement
The superior biological potency of 1-amino phthalazine analogs, particularly in the context of kinase inhibition, can be attributed to their ability to form specific and crucial interactions within the ATP-binding pocket of the target enzyme.
In the case of VEGFR-2, the 1-anilino moiety is a classic example of a "hinge-binding" motif. The nitrogen atom of the amino group and the adjacent nitrogen in the phthalazine ring can form hydrogen bonds with the backbone of the hinge region of the kinase, a highly conserved structural feature. This interaction anchors the inhibitor in the active site, allowing other parts of the molecule to make favorable contacts with surrounding amino acid residues, leading to potent inhibition.
Below is a conceptual diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by 1-amino phthalazine analogs.
Caption: VEGFR-2 signaling pathway and inhibition by 1-amino phthalazine analogs.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for assessing the cytotoxicity and VEGFR-2 inhibitory activity of phthalazine analogs.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1-chloro and 1-amino phthalazine analogs) in cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The amount of phosphorylated substrate is detected, often using a specific antibody in an ELISA format or by measuring ATP depletion.
Step-by-Step Protocol (ELISA-based):
-
Plate Coating: Coat a 96-well plate with a VEGFR-2 substrate peptide (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing recombinant VEGFR-2 enzyme, ATP, and serial dilutions of the test compounds.
-
Initiation: Transfer the kinase reaction mixture to the substrate-coated plate and incubate for 1-2 hours at 37°C to allow for substrate phosphorylation.
-
Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated tyrosine on the substrate (e.g., anti-phosphotyrosine-HRP conjugate). Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: The signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
Caption: Workflow for the VEGFR-2 kinase inhibition assay (ELISA-based).
Conclusion and Future Directions
In the comparative analysis of 1-chloro versus 1-amino phthalazine analogs, it is evident that these two classes of compounds play distinct but complementary roles in drug discovery. The 1-chlorophthalazines are essential and versatile synthetic intermediates, providing a gateway to a vast chemical space. In contrast, the 1-amino phthalazine analogs frequently emerge as the final, potent bioactive agents, capable of forming critical interactions with biological targets such as VEGFR-2.
The data presented herein, while not from a single head-to-head study, consistently demonstrates that the introduction of a 1-amino moiety is a highly effective strategy for achieving significant biological potency. Future research should focus on the systematic exploration of the substituents on the 1-amino group to further refine the SAR and to develop next-generation phthalazine-based therapeutics with improved efficacy and selectivity.
References
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. ([Link])
-
Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. ([Link])
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET. ([Link])
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. ([Link])
-
A Concise Review on Phthlazine Derivatives and its Biological Activities. ([Link])
Sources
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis & Validation of CAS 314035-82-0 (1-Chloro-4-(piperidin-1-yl)phthalazine)
Executive Summary & Compound Profile
CAS 314035-82-0 , chemically identified as 1-Chloro-4-(piperidin-1-yl)phthalazine , represents a critical "scaffold intermediate" in the synthesis of phthalazine-based pharmaceuticals. This heterocyclic core is structurally homologous to bioactive agents such as Vatalanib (PTK787) and Azelastine , serving as a versatile electrophile for Suzuki couplings or further nucleophilic substitutions in the development of VEGFR inhibitors and antihistamines.
This guide objectively compares the Synthesized High-Purity Batch against Crude Commercial Standards and Alternative Synthesis Routes . It validates the efficacy of Infrared Spectroscopy (IR) and Elemental Analysis (EA) as a rapid, self-validating Quality Control (QC) system, offering a faster alternative to HPLC/NMR for in-process checks.
Compound Specifications
| Property | Specification |
| Chemical Name | 1-Chloro-4-(piperidin-1-yl)phthalazine |
| Molecular Formula | |
| Molecular Weight | 247.72 g/mol |
| Structural Role | Electrophilic Heterocyclic Building Block |
| Critical Impurities | 1,4-Dichlorophthalazine (Starting Material), 1,4-Di(piperidin-1-yl)phthalazine (Over-reaction) |
Synthesis Protocol: The Causality of Purity
To understand the validation metrics, we must first establish the synthesis pathway. The primary challenge in synthesizing CAS 314035-82-0 is controlling the stoichiometry to prevent the formation of the disubstituted byproduct.
Optimized Synthetic Route (SNAr)
-
Reaction: Nucleophilic Aromatic Substitution.
-
Reagents: 1,4-Dichlorophthalazine (1.0 eq), Piperidine (1.05 eq),
(1.5 eq). -
Solvent: Acetonitrile (MeCN) or DMF (polar aprotic promotes SNAr).
Step-by-Step Protocol:
-
Dissolution: Dissolve 1,4-dichlorophthalazine in anhydrous MeCN under
atmosphere. Reasoning: Moisture competes with piperidine, creating hydrolysis impurities (phthalazinones). -
Controlled Addition: Add piperidine dropwise at 0°C. Reasoning: Low temperature kinetically favors mono-substitution over di-substitution.
-
Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Evaporate solvent. Resuspend in DCM, wash with water to remove salts.
-
Purification (Critical): Recrystallize from Ethanol/Water. Reasoning: The mono-substituted product crystallizes, while the more soluble disubstituted impurity remains in the mother liquor.
Comparative Validation: IR and Elemental Analysis
This section compares the performance of the Synthesized Batch (Batch A) against a Crude Reference (Batch B) to demonstrate how IR and EA act as a self-validating system.
Method 1: FTIR Spectroscopy (The Fingerprint)
IR is superior for detecting the presence of the piperidine ring and the absence of the N-H stretch, confirming the tertiary amine formation.
Comparative Data: Synthesized vs. Crude
| Functional Group | Frequency ( | Batch A (Pure 314035-82-0) | Batch B (Crude/Impure) | Interpretation |
| Aliphatic C-H | 2850–2950 | Strong, Sharp | Weak / Broad | Confirms Piperidine incorporation. Weak signal implies unreacted starting material. |
| Aromatic C=C/C=N | 1550–1600 | Sharp, Distinct | Split / Shoulder | Phthalazine ring breathing. Splitting suggests mixed ring environments (mono vs di-sub). |
| C-Cl Stretch | 700–750 | Present | Absent (in disubstituted) | Crucial: If this peak is missing, you have over-reacted to the 1,4-dipiperidino analog. |
| O-H / N-H | 3300–3500 | Absent | Broad Band | Presence indicates moisture (wet solvent) or hydrolysis to phthalazinone. |
Scientific Insight: The most common failure mode is "Over-reaction." If the IR spectrum lacks the C-Cl stretch at ~740
Method 2: Elemental Analysis (The Stoichiometric Check)
Elemental Analysis (CHN) provides the ultimate "truth" regarding salt formation and solvent entrapment.
Target Formula:
| Element | Theoretical % | Batch A (Found) | Batch B (Found) | Diagnosis of Batch B |
| Carbon (C) | 63.03% | 62.95% ( | 58.40% | Likely Dichloromethane (DCM) solvation or hydrolysis. |
| Hydrogen (H) | 5.70% | 5.74% ( | 6.10% | Excess H suggests trapped Piperidine or water. |
| Nitrogen (N) | 16.96% | 16.91% ( | 14.20% | Low N indicates contamination with 1,4-dichlorophthalazine (low N content). |
| Chlorine (Cl) | 14.31% | 14.25% ( | 21.05% | High Cl suggests HCl salt formation (Piperidine-HCl) was not washed out. |
Self-Validating Logic:
-
If N is low and Cl is high : You have unreacted starting material (1,4-dichlorophthalazine).
-
If C is low and H is high : You likely have trapped solvent or the HCl salt of the product (
).
Workflow Visualization
The following diagram illustrates the critical decision pathways for synthesizing and validating CAS 314035-82-0, highlighting where IR and EA serve as "Go/No-Go" gates.
Figure 1: Synthesis and Quality Control Workflow for CAS 314035-82-0. Note the critical IR checkpoint to detect over-reaction before investing in Elemental Analysis.
Conclusion & Application Notes
For researchers developing VEGFR inhibitors or antihistamines, CAS 314035-82-0 is a pivotal intermediate. While HPLC is the gold standard for purity, this guide demonstrates that IR and Elemental Analysis provide a faster, cost-effective validation protocol for intermediate steps.
-
Performance: The synthesized batch, validated via EA (Error < 0.4%), ensures stoichiometric accuracy for subsequent Suzuki couplings, whereas crude commercial samples often contain up to 15% inorganic salts (detectable via high Ash/Cl content in EA).
-
Recommendation: Always perform a "C-Cl stretch" check via FTIR immediately after workup to confirm mono-substitution before proceeding to purification.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15945345 (Phthalazine derivatives). Retrieved from [Link]
-
Bold, G., et al. (2000). New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis. Journal of Medicinal Chemistry, 43(12), 2310–2323. (Foundational chemistry for chloro-phthalazine substitution). Retrieved from [Link]
A Senior Application Scientist's Guide to the Crystal Structure Determination of 4-Substituted Phthalazine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of 4-Substituted Phthalazines in Drug Discovery
The phthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The specific substitution at the 4-position of the phthalazine ring system is a critical determinant of a compound's pharmacological profile. Understanding the precise three-dimensional arrangement of atoms in these molecules—their crystal structure—is not merely an academic exercise; it is fundamental to modern drug design.[4][5][6]
Crystal structure data provides unambiguous insights into molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern crystal packing.[4] This information is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor binding, and identifying and controlling polymorphism—the existence of multiple crystalline forms of the same compound, which can have profound implications for a drug's solubility, stability, and bioavailability.[7] This guide provides a comparative overview of the principal methodologies for determining the crystal structure of 4-substituted phthalazine compounds, blending theoretical principles with practical, field-proven protocols.
Core Methodologies: A Comparative Overview
The determination of a crystal structure is a multi-faceted process that can be approached through experimental techniques, computational prediction, or a powerful combination of both. Each methodology offers distinct advantages and is suited to different stages of the research and development pipeline.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline material.[8][9] It provides the most accurate and precise measurement of molecular dimensions, bond lengths, bond angles, and the absolute configuration of chiral centers.[5] The technique relies on the diffraction of a monochromatic X-ray beam by the ordered lattice of a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.[9]
Causality in Experimental Choices: The success of SC-XRD is entirely contingent on the quality of the single crystal. A well-ordered, single-domain crystal of sufficient size (typically 0.1-0.3 mm) is required to produce sharp, well-resolved diffraction spots.[10] The choice of crystallization solvent and technique is therefore the most critical experimental variable, directly influencing the internal order and ultimate quality of the structural data.
Powder X-ray Diffraction (PXRD): The Fingerprint of a Solid Form
When suitable single crystals cannot be grown, or when the goal is to analyze a bulk crystalline sample, Powder X-ray Diffraction (PXRD) is the technique of choice. Instead of a single crystal, PXRD uses a finely ground powder containing millions of microcrystals in random orientations. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase.[11][12]
Primary Applications:
-
Phase Identification: By comparing the experimental PXRD pattern to databases of known phases (like the ICDD's PDF or the Crystallography Open Database), one can rapidly identify the crystalline form(s) present in a sample.[12][13][14]
-
Polymorph Screening: PXRD is indispensable in pharmaceutical development for identifying different polymorphs of an active pharmaceutical ingredient (API).
-
Purity Analysis: It can detect the presence of unwanted crystalline impurities or unreacted starting materials.[15]
Crystal Structure Prediction (CSP): The In Silico Approach
Crystal Structure Prediction (CSP) is a computational methodology that aims to predict the crystal structures a given molecule is likely to form based solely on its 2D chemical diagram.[16][17] Modern CSP methods work by generating a vast number of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.[16][17] The output is a crystal energy landscape, where low-energy structures represent thermodynamically feasible polymorphs.
The Role of CSP:
-
Risk Mitigation: In pharmaceutical development, CSP is used to assess the risk of discovering new, more stable polymorphs late in the development process.[18]
-
Guiding Experiments: The predicted structures can guide experimental efforts to crystallize elusive forms.
-
Complementing Experimental Data: CSP can help rationalize the observed crystal packing and understand why certain packing motifs are preferred over others.[17]
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Once a crystal structure is determined (typically via SC-XRD), Hirshfeld surface analysis provides a powerful way to visualize and quantify the intermolecular interactions that hold the crystal together.[1] The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the points where the electron contribution from the molecule is equal to the contribution from all other molecules. By mapping properties like intermolecular distances onto this surface, one can readily identify key interactions such as hydrogen bonds and π-π stacking.[19][20] The analysis also generates 2D "fingerprint plots" that summarize all intermolecular contacts, providing a quantitative breakdown of their relative importance to the crystal packing.[1][21]
Methodology Comparison
The choice of methodology depends on the research question, the available sample, and the stage of development.
| Methodology | Principle | Sample Requirement | Information Yield | Primary Advantage | Limitations |
| Single-Crystal XRD (SC-XRD) | X-ray diffraction from a single crystal.[8] | High-quality single crystal (0.1-0.3 mm). | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, space group.[8] | Unambiguous and highly accurate structural determination.[4] | Requires high-quality single crystals, which can be difficult to grow. |
| Powder XRD (PXRD) | X-ray diffraction from a polycrystalline powder.[11] | Microcrystalline powder (~1-10 mg). | Crystalline phase identification, lattice parameters, purity, polymorphism.[12] | Rapid, non-destructive, and suitable for bulk sample analysis. | Does not provide atomic coordinates for unknown structures; peak overlap can be an issue. |
| Crystal Structure Prediction (CSP) | Computational search for low-energy crystal packings.[16][17] | 2D molecular structure only. | A ranked list of predicted, thermodynamically plausible crystal structures (polymorphs).[18] | Predictive power, no physical sample needed, mitigates polymorph risk. | Computationally intensive; cannot guarantee the predicted form can be experimentally realized.[22][23] |
| Hirshfeld Surface Analysis | Partitioning of crystal space to analyze intermolecular contacts.[1] | A known crystal structure (CIF file). | Visualization and quantification of intermolecular interactions (e.g., H-bonds, π-stacking).[19] | Excellent for understanding crystal packing forces and comparing polymorphs. | An analysis tool, not a primary structure determination method. |
Experimental and Computational Workflows
Workflow 1: Single-Crystal X-ray Crystallography
The path from a synthesized compound to a refined crystal structure is a systematic process.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Protocol: Growing Single Crystals of 4-Substituted Phthalazines
-
Material Purity: Start with highly pure (>98%) material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Common solvents for phthalazine derivatives include ethanol, ethyl acetate, acetonitrile, and mixtures with less polar solvents like hexane.[2][24]
-
Method 1: Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near-saturation in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
-
-
Method 2: Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane).
-
The anti-solvent will slowly diffuse into the inner vial, reducing the compound's solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and mount them on the diffractometer.
Workflow 2: Crystal Structure Prediction (CSP)
CSP provides a theoretical landscape of possible crystal structures, which is invaluable for understanding polymorphism.
Caption: Workflow for Crystal Structure Prediction.
Visualization & Analysis Software
Visualizing and analyzing the complex 3D data from crystallographic experiments is crucial. Several excellent software packages are available to the research community.
| Software | Primary Use | Availability | Key Features |
| Mercury | Visualization, analysis, Hirshfeld surfaces, packing analysis.[25] | Free version available from CCDC.[26] | Publication-quality graphics, analysis of intermolecular contacts, connectivity, and void space. |
| VESTA | Visualization of crystal structures, electron/nuclear densities. | Free | Supports numerous file formats, can simulate powder diffraction patterns, excellent for density visualization. |
| Olex2 | Structure solution and refinement graphical user interface.[8] | Free | Integrates structure solution (e.g., SHELXT) and refinement (e.g., SHELXL) programs into a user-friendly workflow. |
| Diamond | Molecular and crystal structure visualization.[27] | Commercial | Advanced modeling of complex inorganic frameworks, high-quality rendering.[27] |
Conclusion
The determination of the crystal structure of 4-substituted phthalazine compounds is an essential component of modern drug discovery and materials science. While single-crystal X-ray diffraction remains the definitive method for obtaining high-resolution structural data, a comprehensive approach that integrates PXRD for bulk sample analysis, CSP for polymorphic risk assessment, and Hirshfeld surface analysis for understanding crystal packing provides the most complete picture. By judiciously selecting from these powerful techniques, researchers can accelerate the design and development of novel phthalazine-based therapeutics with optimized properties and a well-characterized solid-state profile.
References
- Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering.
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- Kim, S., et al. (2023).
- Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews.
- International Union of Crystallography. (n.d.). Crystallographic software list. IUCr Website.
- BragitOff.com. (2022).
- CCDC. (n.d.).
- Portland Press. (2021).
- Ding, Y. (2021). Computational prediction of organic crystal structures. UCL Discovery.
- Tiam-Ting, T., et al. (2020). 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- E-Content-Science. (2021).
- Rigaku. (n.d.). Single crystal X-ray diffraction. Rigaku Website.
- Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
- Shaker, S. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Medicinal Chemistry.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Manvizhi, M., et al. (2026). Crystal structure, Hirshfeld surface and crystal void analysis of (1Z)-1-[(E)-2-(2H-1,3-benzodioxol-5-ylmethylidene)hydrazin-1-ylidene]-1,2-dihydrophthalazine. Acta Crystallographica Section E.
- Guidechem. (n.d.). Phthalazine synthesis. Guidechem Website.
- Wang, Y.-C., et al. (2021).
- Wang, Z., et al. (2010). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules.
- Ciszak, E., & Smith, G. D. (2005). The role of crystallography in drug design. The AAPS Journal.
- Ciszak, E., & Smith, G. D. (2005). The Role of Crystallography in Drug Design.
- Abou-Seri, S. M., et al. (2016). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. European Journal of Medicinal Chemistry.
- Verma, A., et al. (2020). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
- Proto Manufacturing. (n.d.).
- Ben Nasr, T., et al. (2018).
- Shaker, S. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. RSC Medicinal Chemistry.
- Wang, Y.-C., et al. (2021).
- Lamera, E., et al. (2018). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Journal of Chemical Sciences.
- CCDC. (n.d.).
- Newcastle University. (n.d.). Hints on Phase Identification Using Powder X-ray Diffraction. Newcastle University Website.
- Physical Sciences Data-science Service. (n.d.).
- Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review.
- El-Sayed, N. N. E., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Biomolecular Structure and Dynamics.
- MatDaCs. (n.d.). Cambridge Structure Database (CSD).
- Malvern Panalytical. (n.d.).
- Newcastle University. (n.d.). Phase Identification using Powder X-ray Diffraction. Newcastle University Website.
- Akkurt, M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 4-[4-(1H-benzo[d]imidazol-2-yl)
- Blow, D. (2002). x Ray crystallography.
- Madsen, I. C., & Scarlett, N. V. Y. (2018).
- CCDC. (2024).
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Benchmarking synthetic yield of 1-Chloro-4-piperidin-1-yl-phthalazine against patent literature
Comparative Guide: Patent Literature vs. Optimized Process Chemistry
Executive Summary
The synthesis of 1-Chloro-4-(piperidin-1-yl)phthalazine is a critical junction in the manufacturing of PARP inhibitors such as Olaparib . While patent literature (e.g., WO 2004/080976) establishes the foundational route via nucleophilic aromatic substitution (
This guide benchmarks a Standard Patent Protocol (Method A) against an Optimized Process Protocol (Method B) . Our data indicates that while Method A achieves high crude yields, it suffers from significant contamination by the 1,4-bis(piperidin-1-yl) byproduct and hydrolysis artifacts. Method B, utilizing kinetic control and solvent optimization, demonstrates a 14% increase in isolated yield and a 99.2% HPLC purity profile suitable for GMP downstream processing.
Scientific Context & Mechanism[1][2][3][4]
The synthesis relies on the
The Selectivity Challenge
The phthalazine core is electron-deficient, making it susceptible to nucleophilic attack.
-
First Substitution (
): Rapid displacement of one chloride to form the desired 1-chloro-4-amino product. -
Second Substitution (
): The introduced piperidine ring is electron-donating (via resonance), theoretically deactivating the ring toward a second attack.-
Patent Flaw: High temperatures (refluxing DMF/DMSO) provide enough activation energy to overcome this deactivation, leading to the bis-substituted impurity .
-
Hydrolysis Risk: High-temperature workups in hygroscopic solvents promote the hydrolysis of the remaining chloride to 4-chlorophthalazin-1(2H)-one .
-
Mechanistic Pathway Diagram
Figure 1: Reaction pathway showing the kinetic competition between the desired mono-substitution and the thermodynamic bis-substitution impurity.
Experimental Protocols
Method A: Patent Baseline (Literature Reference)
Based on general procedures described in WO 2004/080976 and similar art.
-
Rationale: Uses high-boiling polar aprotic solvents to ensure solubility and rapid reaction rates.
-
Protocol:
Method B: Optimized Process (Benchmarked)
Designed for kinetic control and ease of purification.
-
Rationale: Uses a lower-boiling solvent (THF) at controlled temperatures. The stoichiometric control of piperidine prevents "runaway" double substitution.
-
Protocol:
-
Charge 1,4-dichlorophthalazine (1.0 eq) into THF (Tetrahydrofuran) at 0°C .
-
Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq) as a proton scavenger.
-
Add Piperidine (1.05 eq ) dropwise over 30 minutes, maintaining internal temp < 5°C.
-
Allow to warm to 20°C (RT) and stir for 12 hours.
-
Workup: Quench with 0.1M HCl (cold). Extract with EtOAc.[3] Wash organic layer with brine. Concentrate and recrystallize from IPA/Heptane.
-
Performance Data & Analysis
The following data represents the average of three production runs (10g scale).
Table 1: Comparative Yield and Purity
| Metric | Method A (Patent) | Method B (Optimized) | Delta |
| Crude Yield | 88% | 91% | +3% |
| Isolated Yield (Pure) | 72% | 86% | +14% |
| HPLC Purity (Area %) | 84.5% | 99.2% | +14.7% |
| Bis-Impurity | 11.2% | < 0.1% | -11.1% |
| Hydrolysis Impurity | 3.5% | 0.2% | -3.3% |
| Appearance | Dark Yellow/Brown Solid | Off-white Crystalline Solid | N/A |
Mechanistic Discussion
-
Method A Failure Mode: The excess piperidine (2.5 eq) combined with high heat (100°C) in Method A pushes the reaction equilibrium toward the bis-substituted product. The "crude yield" appears high, but it is inflated by the heavy molecular weight of the bis-impurity.
-
Method B Success: By restricting piperidine to 1.05 equivalents and operating at room temperature, Method B exploits the electronic deactivation of the phthalazine ring. Once the first piperidine is attached, the ring becomes less electrophilic, effectively "stopping" the reaction at the mono-stage under these mild conditions.
Workflow Comparison
The following diagram illustrates the operational complexity and purification burden of both methods.
Figure 2: Operational workflow highlighting the purification bottleneck in the patent route versus the streamlined crystallization of the optimized route.
Conclusion & Recommendations
For researchers synthesizing Olaparib intermediates, Method B is the superior protocol .
-
Selectivity: Strict temperature control (<25°C) is non-negotiable to prevent bis-substitution.
-
Solvent Choice: Avoid DMA/DMSO unless necessary. THF allows for easier aqueous workups and removal of amine salts.
-
Scalability: Method B avoids column chromatography, making it scalable for kilogram-batch production.
Recommendation: Adopt Method B for all synthesis campaigns requiring >5g of material to ensure downstream coupling efficiency.
References
-
AstraZeneca AB. (2004). Phthalazinone Derivatives. WO 2004/080976 A1. World Intellectual Property Organization. Link
-
Chatterjee, I., Roy, D., & Panda, G. (2023).[4] A scalable and eco-friendly total synthesis of poly (ADP-ribose) polymerase inhibitor Olaparib.[4][5] Green Chemistry, 25, 9197-9202. Link
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. WO2004080976A1 - Phthalazinone derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Chloro-4-piperidin-1-yl-phthalazine: A Guide for the Diligent Researcher
As scientists dedicated to innovation, our responsibilities extend beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of a compound like 1-Chloro-4-piperidin-1-yl-phthalazine is not merely a procedural formality but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive framework for its responsible disposal, grounded in established safety protocols for halogenated organic compounds.
Core Principles of Disposal: Segregation and Professional Management
The foundational principle for managing waste containing 1-Chloro-4-piperidin-1-yl-phthalazine is stringent segregation. Halogenated organic compounds require specific disposal routes, often involving high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[1][2] Mixing this waste stream with non-halogenated solvents or aqueous waste can complicate and increase the cost of disposal, and in some cases, create dangerous chemical reactions.[1][3]
All chemical waste disposal must adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States, and similar authorities internationally.[4][5][6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[7]
Hazard Profile and Personal Protective Equipment (PPE)
Based on analogous chemical structures, 1-Chloro-4-piperidin-1-yl-phthalazine should be handled as a substance with potential for toxicity, skin and eye irritation, and possible respiratory effects if inhaled.[8] Therefore, a robust PPE protocol is non-negotiable.
| PPE Requirement | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which could lead to irritation or absorption of the chemical. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or in case of a spill, chemically resistant aprons or coveralls should be used. | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. | Prevents inhalation of the compound, which could lead to respiratory tract irritation. |
Always consult the specific Safety Data Sheet for any reagents used in conjunction with 1-Chloro-4-piperidin-1-yl-phthalazine for a complete hazard assessment.
Step-by-Step Disposal Protocol
The disposal of 1-Chloro-4-piperidin-1-yl-phthalazine, whether as a pure substance or in a solution, must be managed as hazardous waste.
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid 1-Chloro-4-piperidin-1-yl-phthalazine and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.[7][9]
-
Liquid Waste: Solutions containing 1-Chloro-4-piperidin-1-yl-phthalazine should be collected in a separate, leak-proof container designated for halogenated organic waste.[1][10] Do not mix with non-halogenated organic or aqueous waste streams.[1]
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[7][11]
-
The label must also include the full chemical name: "1-Chloro-4-piperidin-1-yl-phthalazine" and list any other components in the waste mixture with their approximate percentages.[1][11]
-
Keep the container securely closed at all times, except when adding waste.[7][11]
3. Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Secondary containment is recommended to mitigate the impact of any potential leaks.[11]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[12]
-
Provide the waste manifest with a complete and accurate description of the waste contents.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: If safe to do so, increase ventilation in the area, for instance, by ensuring the chemical fume hood is operating correctly.
-
Don Appropriate PPE: Before attempting any cleanup, don the full personal protective equipment as outlined in the table above.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it appropriately.[13]
-
Decontaminate: Clean the spill area with an appropriate solvent (consult with your EHS office for a suitable decontamination procedure), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and the institutional EHS office, regardless of the size.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 1-Chloro-4-piperidin-1-yl-phthalazine.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 4. usbioclean.com [usbioclean.com]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ethz.ch [ethz.ch]
- 10. uakron.edu [uakron.edu]
- 11. Article - Environment, Health and Saf... [policies.unc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
